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Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride

Foreword In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often defined by its functional group versatility and its potential as a scaffold for more complex structures. (...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword

In the landscape of modern organic synthesis and medicinal chemistry, the utility of a molecule is often defined by its functional group versatility and its potential as a scaffold for more complex structures. (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride is one such molecule. While not a household name, this bifunctional compound serves as a valuable intermediate, embodying the reactive potential of a nitrile, a secondary amine, and an ester, all within a compact framework. This guide is designed for researchers, chemists, and drug development professionals, offering a comprehensive exploration of its chemical identity, synthesis, characterization, and potential applications. We will delve into the causality behind experimental choices and provide a framework for its practical use in the laboratory.

Molecular Profile and Physicochemical Properties

(2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride is a salt of a modified amino acid ester. The presence of the cyanoethyl group attached to the nitrogen atom introduces a key functional handle for a variety of chemical transformations, distinguishing it from simpler amino acid esters.

Chemical Structure

The hydrochloride salt form enhances the compound's stability and solubility in polar solvents, which is often advantageous for storage and for reactions conducted in protic media.

Caption: Chemical structure of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride.

Physicochemical Data

The properties of this molecule make it a crystalline solid that is typically soluble in water and polar organic solvents like methanol and DMSO.

PropertyValueSource
CAS Number 1086228-63-8
Molecular Formula C₆H₁₁ClN₂O₂
Molecular Weight 178.62 g/mol Calculated
Appearance White to off-white crystalline solidTypical
Solubility Soluble in water, methanol[1]

Synthesis and Mechanistic Considerations

Amino acid methyl ester hydrochlorides are common intermediates in organic synthesis, particularly in peptide chemistry and drug discovery.[2] Their preparation is well-established, typically involving the esterification of the corresponding amino acid in methanol, with an acid catalyst that also serves to form the hydrochloride salt. The most common and efficient reagents for this transformation are thionyl chloride (SOCl₂) and trimethylchlorosilane (TMSCl).[2][3]

Synthetic Workflow Overview

The synthesis of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride would logically proceed from its parent amino acid, (2-Cyano-ethylamino)-acetic acid. The reaction involves the in-situ generation of HCl from the reaction of thionyl chloride or TMSCl with methanol, which catalyzes the esterification and protonates the amine, yielding the final hydrochloride salt.

workflow start (2-Cyano-ethylamino)-acetic acid (Starting Material) process Esterification Reaction (0°C to Room Temp) start->process reagent Methanol (Solvent/Reagent) + Thionyl Chloride (Catalyst) reagent->process workup Solvent Removal & Recrystallization process->workup product (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride (Final Product) workup->product

Caption: General workflow for the synthesis of the target compound.

Detailed Experimental Protocol (Exemplary)

This protocol is based on well-established methods for amino acid esterification.[3][4]

Objective: To synthesize (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride from (2-Cyano-ethylamino)-acetic acid.

Materials:

  • (2-Cyano-ethylamino)-acetic acid

  • Anhydrous Methanol (MeOH)

  • Thionyl Chloride (SOCl₂)

  • Diethyl ether

  • Round-bottom flask with magnetic stirrer

  • Drying tube (CaCl₂)

  • Ice bath

Procedure:

  • Reaction Setup: In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a drying tube, suspend (2-Cyano-ethylamino)-acetic acid (1 equivalent) in anhydrous methanol (approx. 10 mL per gram of amino acid).

    • Rationale: Anhydrous conditions are critical. Thionyl chloride reacts violently with water, and its presence would reduce the yield by consuming the reagent and hindering the esterification equilibrium.

  • Reagent Addition: Cool the suspension to 0°C in an ice bath. Add thionyl chloride (1.2 equivalents) dropwise via syringe over 15-20 minutes.

    • Rationale: The reaction between thionyl chloride and methanol is highly exothermic and produces HCl and SO₂ gas. Slow, cooled addition is a crucial safety measure to control the reaction rate and temperature. The excess thionyl chloride ensures complete conversion.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-24 hours. The suspension should gradually become a clear solution as the starting material is converted to its more soluble hydrochloride salt.

    • Rationale: The reaction is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of the starting material.

  • Isolation: Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator to remove excess methanol and HCl. This will typically yield a crude solid or viscous oil.

  • Purification: Add cold diethyl ether to the crude product and triturate (stir/grind the solid with the solvent) to induce crystallization and wash away any non-polar impurities. Filter the resulting white crystalline solid and wash it with another portion of cold diethyl ether.

    • Rationale: The hydrochloride salt is insoluble in diethyl ether, while organic byproducts are often soluble. This allows for effective purification.

  • Drying: Dry the purified product under vacuum to obtain (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride.

Spectroscopic Characterization

Structural verification is paramount. The following section outlines the expected spectroscopic data based on the analysis of its functional groups and data from analogous structures like methyl cyanoacetate.[5][6][7]

Technique Functional Group Expected Signal / Absorption Band
¹H NMR O-CH₃ (ester)Singlet, ~3.7 ppm, 3H
N-CH₂ -COOSinglet, ~4.0 ppm, 2H
N-CH₂ -CH₂CNTriplet, ~3.1 ppm, 2H
N-CH₂-CH₂ CNTriplet, ~2.8 ppm, 2H
NH₂Broad singlet, chemical shift variable (e.g., ~9-10 ppm), 2H, D₂O exchangeable
¹³C NMR C ≡N (nitrile)~117 ppm
C =O (ester)~168 ppm
O-C H₃ (ester)~53 ppm
N-C H₂-COO~48 ppm
N-C H₂-CH₂CN~45 ppm
N-CH₂-C H₂CN~15 ppm
IR (KBr) C≡N stretchStrong, sharp absorption band at ~2250 cm⁻¹
C=O stretch (ester)Strong, sharp absorption band at ~1740 cm⁻¹
N-H stretch (R₂NH₂⁺)Broad, strong absorption band from 3000-2500 cm⁻¹
C-O stretch (ester)Strong absorption band at ~1200 cm⁻¹

Applications in Synthetic Chemistry

The true value of (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride lies in its role as a versatile synthetic intermediate. Its distinct functional groups can be selectively targeted for further elaboration. This compound is a valuable building block for synthesizing heterocyclic compounds, which form the core of many pharmaceutical agents.[8]

G cluster_ester Ester Moiety cluster_nitrile Nitrile Group cluster_amine Secondary Amine A (2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride B Hydrolysis A->B C Amidation A->C D Reduction A->D H Reduction A->H I Hydrolysis A->I J Cyclization A->J N Alkylation / Acylation A->N E Carboxylic Acid B->E F Amide C->F G Primary Alcohol D->G K Primary Amine H->K L Carboxylic Acid I->L M Heterocycles (e.g., Tetrazoles) J->M O Tertiary Amine / Amide N->O

Caption: Potential synthetic transformations based on the compound's functional groups.

  • Nitrile Group: The cyano group is a linchpin for transformations. It can be reduced to a primary amine, hydrolyzed to a carboxylic acid, or used in cycloaddition reactions to form nitrogen-containing heterocycles like tetrazoles.

  • Ester Group: The methyl ester can be easily hydrolyzed to the corresponding carboxylic acid, which can then be coupled with amines to form amides (a key reaction in peptide synthesis). It can also be reduced to a primary alcohol.

  • Secondary Amine: The amine can be further alkylated or acylated, allowing for the introduction of diverse substituents to modulate the molecule's steric and electronic properties. This is particularly relevant in drug development for structure-activity relationship (SAR) studies.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, guidelines can be inferred from related chemicals like amino acid ester hydrochlorides and cyanoacetates.[1][9][10]

  • Hazard Identification: Causes serious eye irritation.[1] May be harmful if swallowed and may cause respiratory irritation.[10]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear chemical safety goggles.[1]

    • Skin Protection: Wear appropriate protective gloves (e.g., nitrile) and a lab coat.[1]

    • Respiratory Protection: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust/vapors.[10]

  • Handling: Wash hands thoroughly after handling.[1] Avoid contact with skin, eyes, and clothing.

  • Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[1] As a hydrochloride salt, it is hygroscopic and should be protected from moisture.

  • Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1]

Conclusion

(2-Cyano-ethylamino)-acetic acid methyl ester hydrochloride represents a potent tool for the synthetic chemist. Its straightforward synthesis, combined with the orthogonal reactivity of its three primary functional groups, makes it an attractive starting point for the construction of complex molecules, particularly within pharmaceutical and materials science research. This guide provides the foundational knowledge required to synthesize, characterize, and strategically employ this versatile chemical intermediate.

References

  • Ethyl 2-[cyano(methyl)amino]acetate | C6H10N2O2 | CID 246987. PubChem. [Link]

  • ((2-Aminoethyl)thio)acetic acid, methyl ester, hydrochloride | C5H12ClNO2S | CID 170337. PubChem. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. MDPI. [Link]

  • Acetic acid, cyano-, methyl ester. NIST WebBook. [Link]

  • CN103224437A - Amino acid methyl ester hydrochloride preparation.
  • Original Research Article - A Novel, Cost Effective, And Industrially Viable Process For The Synthesis Of Teriflunomide. AWS. [Link]

  • Cyanoacetylation Of Substituted 2-Aminothiophenes And Evaluation for Antioxidant And Antibacterial Activities. Research Journal of Pharmaceutical, Biological and Chemical Sciences. [Link]

  • Acetic acid, cyano-, methyl ester. NIST WebBook. [Link]

  • Ethyl 2-(methylamino)acetate hydrochloride. Oakwood Chemical. [Link]

  • Amino Acids in the Development of Prodrugs. MDPI. [Link]

  • Fig. 2. 1 H NMR spectra of 2-amino-2 0... ResearchGate. [Link]

  • 2-(ethylamino)-1-(4-methylphenyl)-1-pentanone. Trinity College Dublin, School of Chemistry. [Link]

  • Cyanoacetic acid, methyl ester - Optional[1H NMR] - Spectrum. SpectraBase. [Link]

  • A Convenient Synthesis of Amino Acid Methyl Esters. PMC. [Link]

  • HETEROCYCLES 41. SYNTHESIS AND CHARACTERISATION OF NEW THIAZOLE β-AMINO ACIDS AND β-AMINO ESTERS. Farmacia Journal. [Link]

Sources

Exploratory

Difference between methyl (2-cyanoethyl)glycinate and glycine methyl ester

Topic: Difference between methyl (2-cyanoethyl)glycinate and glycine methyl ester Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Difference between methyl (2-cyanoethyl)glycinate and glycine methyl ester Audience: Researchers, scientists, and drug development professionals. Format: In-depth Technical Guide.

Structural Divergence, Synthetic Protocols, and Applications in PNA Drug Design

Executive Summary

In the landscape of medicinal chemistry and peptide therapeutics, Glycine Methyl Ester (GME) and Methyl (2-cyanoethyl)glycinate represent two distinct nodes in the synthetic value chain.

  • Glycine Methyl Ester is a fundamental "primary" building block—a C-protected amino acid used universally in peptide coupling.

  • Methyl (2-cyanoethyl)glycinate is a "functionalized" intermediate—a secondary amine resulting from the Michael addition of GME to acrylonitrile. It serves as the critical precursor for Peptide Nucleic Acid (PNA) backbones (

    
    -(2-aminoethyl)glycine units).
    

This guide delineates the physicochemical differences, synthetic methodologies, and specific utility of these compounds, providing actionable protocols for their preparation and use.

Structural & Physicochemical Analysis[1][2]

The transition from GME to its cyanoethylated derivative marks a shift from a primary amine to a secondary amine, introducing new steric and electronic parameters.

FeatureGlycine Methyl Ester (GME)Methyl (2-cyanoethyl)glycinate
Structure


CAS Number 5680-79-5 (HCl salt)44915-39-1
Molecular Weight 89.09 g/mol (Free base)142.16 g/mol
Amine Type Primary (

)
Secondary (

)
Stability Unstable as free base (rapidly dimerizes to diketopiperazine). Stored as HCl salt.Moderate stability . The secondary amine and steric bulk reduce dimerization rates compared to GME.
Key Functionality Nucleophilic primary amine for amide coupling.Masked diamine (nitrile is a precursor to a primary amine).
pKa (approx.) ~7.6 (Amine)~6.5 - 7.0 (Amine basicity lowered by electron-withdrawing cyanoethyl group).

Synthetic Pathways & Mechanistic Logic

Synthesis of Glycine Methyl Ester (GME)

The synthesis of GME is a standard esterification. The TMSCl/Methanol method is preferred over thionyl chloride for its milder conditions and operational simplicity.[1] TMSCl reacts with methanol to generate anhydrous HCl in situ, driving the Fischer esterification while trapping the amine as a stable hydrochloride salt.

Synthesis of Methyl (2-cyanoethyl)glycinate

This synthesis exploits the Michael Addition (aza-Michael) reaction. Glycine methyl ester acts as the nucleophile attacking the


-carbon of acrylonitrile (the Michael acceptor).
  • Challenge: GME free base is unstable.

  • Solution: The reaction is typically performed by neutralizing GME

    
    HCl in situ with a tertiary base (e.g., Et
    
    
    
    N) in the presence of acrylonitrile. The electron-deficient nitrile stabilizes the resulting secondary amine against further nucleophilic attacks, preventing bis-alkylation under controlled conditions.
Visualizing the Synthetic Workflow

SynthesisPathways cluster_0 Primary Building Block cluster_1 Functionalized Intermediate Gly Glycine GME_HCl Glycine Methyl Ester (HCl Salt) Gly->GME_HCl MeOH, TMSCl (In situ HCl) GME_Free GME (Free Base) *Transient Species* GME_HCl->GME_Free Et3N / Base Cyano Methyl (2-cyanoethyl)glycinate GME_Free->Cyano Michael Addition (+ Acrylonitrile) Acrylo Acrylonitrile Acrylo->Cyano PNA PNA Backbone (N-(2-aminoethyl)glycine) Cyano->PNA H2 / Pd-C (Nitrile Reduction)

Figure 1: Synthetic flow from Glycine to PNA precursors. Note the transient nature of the GME free base, necessitating in situ neutralization during the Michael addition step.

Applications in Drug Development[4][5][6][7]

Glycine Methyl Ester: The Peptide Staple

GME is predominantly used as the C-terminal capping unit or a building block in solution-phase peptide synthesis.

  • Mechanism: The methyl ester protects the carboxylic acid, forcing coupling to occur only at the amine.

  • Removal: Easily hydrolyzed by mild base (LiOH/MeOH) to restore the acid functionality after peptide assembly.

Methyl (2-cyanoethyl)glycinate: The PNA Gateway

This molecule is the cornerstone of Peptide Nucleic Acid (PNA) monomer synthesis. PNAs are DNA mimics with a neutral pseudopeptide backbone (N-(2-aminoethyl)glycine).

  • The Logic: You cannot easily mono-alkylate ethylenediamine with chloroacetic acid to get the backbone (selectivity issues).

  • The Route:

    • Start with Glycine Methyl Ester.[2][1][3][4]

    • Attach the "ethyl" arm via acrylonitrile (forming Methyl (2-cyanoethyl)glycinate).

    • Reduce the nitrile group (

      
      ).
      
    • This yields Methyl N-(2-aminoethyl)glycinate , the precise backbone required for attaching nucleobases.

Experimental Protocols

Protocol A: Synthesis of Glycine Methyl Ester HCl (TMSCl Method)

A self-validating protocol avoiding hazardous gaseous HCl.

  • Setup: Charge a round-bottom flask with Glycine (10.0 g, 133 mmol) and anhydrous Methanol (100 mL).

  • Activation: Cool to 0°C. Dropwise add Trimethylsilyl chloride (TMSCl) (34 mL, 266 mmol, 2.0 equiv) under stirring. Note: Exothermic reaction.

  • Reaction: Allow to warm to room temperature (RT) and stir for 12–24 hours. The suspension will dissolve as the ester forms.

  • Workup: Concentrate in vacuo to remove solvent and excess TMS derivatives.

  • Isolation: Add diethyl ether to the residue to precipitate the product. Filter and dry.

    • Yield: >95% White solid.

    • Validation:

      
      H NMR (D
      
      
      
      O) shows methyl singlet at
      
      
      ppm.
Protocol B: Synthesis of Methyl (2-cyanoethyl)glycinate

Optimized Michael Addition minimizing polymerization.

  • Neutralization: Suspend Glycine Methyl Ester HCl (5.0 g, 40 mmol) in Methanol (30 mL). Add Triethylamine (5.6 mL, 40 mmol) dropwise at 0°C to generate the free amine in situ.

  • Addition: Add Acrylonitrile (2.9 mL, 44 mmol, 1.1 equiv) dropwise.

    • Critical Step: Do not add a large excess of acrylonitrile to prevent bis-cyanoethylation.

  • Reaction: Stir at Room Temperature for 16–24 hours. Monitor by TLC (stain with ninhydrin; secondary amines stain less intensely/different color than primary).

  • Workup: Concentrate the mixture to remove methanol and unreacted acrylonitrile.

  • Purification: Dissolve residue in DCM, wash with water (to remove Et

    
    N
    
    
    
    HCl salts). Dry organic layer over Na
    
    
    SO
    
    
    and concentrate.
    • Purification Note: If necessary, purify via silica gel chromatography (Ethyl Acetate/Hexanes).

    • Validation: IR spectrum will show a sharp nitrile stretch (

      
      ) at ~2250 cm
      
      
      
      and ester carbonyl at ~1740 cm
      
      
      .

Safety & Handling

  • Acrylonitrile: Highly toxic, carcinogenic, and volatile. All steps involving acrylonitrile must be performed in a fume hood .

  • Glycine Methyl Ester Free Base: Unstable. Do not store; generate in situ or use immediately.

  • Nitrile Reduction: If proceeding to reduce the cyanoethyl group (e.g., hydrogenation with Raney Ni or Pd/C), ensure high-pressure safety protocols are followed.

References

  • Li, J., & Sha, Y. (2008).[3] A Convenient Synthesis of Amino Acid Methyl Esters.[1][3][4][5] Molecules, 13(5), 1111–1119.[1][3] [Link]

  • Hudson, R. H. E., Viirre, R. D., et al. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization.[6] The Journal of Organic Chemistry, 73(10), 3807-3816.[6] [Link]

  • Wierenga, W., & Skulnick, H. I. (1979). General, efficient, one-step synthesis of

    
    -amino esters. The Journal of Organic Chemistry, 44(2), 310–311. [Link]
    
  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 69221, Glycine methyl ester. [Link][3]

Sources

Foundational

Strategic Sourcing & Technical Profile: Methyl N-(2-cyanoethyl)glycinate (CAS 44915-39-1)

Topic: Strategic Sourcing and Technical Profile of Methyl N-(2-cyanoethyl)glycinate (CAS 44915-39-1) and Its Derivatives Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, Sourcing Manag...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Strategic Sourcing and Technical Profile of Methyl N-(2-cyanoethyl)glycinate (CAS 44915-39-1) and Its Derivatives Content Type: Technical Whitepaper / Procurement Guide Audience: Medicinal Chemists, Sourcing Managers, and Process Development Scientists

[1]

Executive Summary

Methyl N-(2-cyanoethyl)glycinate (CAS 44915-39-1) is a specialized bifunctional building block critical to the synthesis of peptidomimetics , PAMAM dendrimer surface modifications , and piperazinone scaffolds in drug discovery. Unlike commodity reagents, this compound occupies a niche in high-value "Design Space" for fragment-based drug discovery (FBDD), serving as a precursor to constrained heterocycles.

This guide provides a technical deep-dive into the sourcing landscape, price modeling, and synthetic utility of CAS 44915-39-1, distinguishing between research-grade suppliers and bulk manufacturing partners.

Technical Specifications & Identity

To ensure supply chain integrity, procurement must validate the compound against strict structural parameters.

Parameter Specification
Chemical Name Methyl N-(2-cyanoethyl)glycinate
CAS Number 44915-39-1
Molecular Formula C₆H₁₀N₂O₂
Molecular Weight 142.16 g/mol
Structure NC-CH₂-CH₂-NH-CH₂-COOMe
Key Functionality Secondary Amine (Nucleophile), Nitrile (Electrophile precursor), Methyl Ester (Electrophile)
Physical State Colorless to pale yellow oil or low-melting solid (dependent on purity)
Solubility Soluble in DCM, MeOH, DMSO; slightly soluble in water.[1]

Synthesis & Manufacturing Logic

Understanding the synthesis is crucial for evaluating supplier capability and impurity profiles. The compound is typically manufactured via an aza-Michael addition .

Industrial Synthesis Route

The reaction involves the conjugate addition of Glycine Methyl Ester (generated in situ from the hydrochloride salt) to Acrylonitrile .

  • Reagents: Glycine Methyl Ester HCl, Acrylonitrile, Base (Triethylamine or DIPEA).

  • Conditions: Mild heating (40–60°C) in methanol or acetonitrile.

  • Critical Impurity: Bis-alkylation product (Methyl N,N-bis(2-cyanoethyl)glycinate). High-quality suppliers must control the stoichiometry to prevent double addition of the acrylonitrile.

Visualization: Synthesis & Downstream Derivatization

The following diagram illustrates the synthesis of CAS 44915-39-1 and its conversion into the pharmacologically active Piperazin-2-one scaffold.

G Figure 1: Synthesis of CAS 44915-39-1 and its conversion to Piperazin-2-one scaffolds. Glycine Glycine Methyl Ester (CAS 5680-79-5) Target Methyl N-(2-cyanoethyl)glycinate (CAS 44915-39-1) Glycine->Target Michael Addition (Base, MeOH) Acrylonitrile Acrylonitrile (CAS 107-13-1) Acrylonitrile->Target Intermediate Diamine Intermediate (Reduced Nitrile) Target->Intermediate H2 / Raney Ni (Nitrile Reduction) Piperazinone Piperazin-2-one (Scaffold) Intermediate->Piperazinone Intramolecular Cyclization (-MeOH)

Figure 1: The synthesis flow from commodity starting materials to the target CAS and its downstream cyclization.[2][1][3][4][5][6][7]

Market Analysis: Suppliers & Pricing

The market for CAS 44915-39-1 is segmented into Catalog Suppliers (small scale, high markup) and Custom Synthesis Houses (bulk, lower unit cost).

Price Modeling (Estimated)

Prices fluctuate based on purity requirements and synthesis campaign scale.

Scale Estimated Price Range (USD) Supplier Tier Lead Time
Research (1g - 5g) $150 - $400 / gTier 1 Catalog (e.g., AK Sci, Sigma)1-2 Weeks
Pilot (25g - 100g) $80 - $150 / gSpecialized Distributors2-4 Weeks
Bulk (>1 kg) $1,500 - $3,000 / kgCustom Synthesis (CRO/CMO)8-12 Weeks
Key Suppliers
  • Tier 1 (Global Distributors):

    • AK Scientific (USA): Reliable for gram-scale, typically stocks inventory in California.

    • Sigma-Aldrich / Merck: High price premium, guaranteed analytical data.

  • Tier 2 (Sourcing Platforms):

    • GuideChem / ChemicalBook: Aggregators connecting to Chinese manufacturers. Verification of COA (Certificate of Analysis) is mandatory before purchase.

    • Key Manufacturing Hubs: Henan and Jiangsu provinces in China often host the primary synthesis labs for this niche.

Applications in Drug Development

Why procure this molecule? It serves as a "linchpin" intermediate for several high-value chemical transformations.

Piperazinone Scaffolds (Kinase Inhibitors)

The primary utility of CAS 44915-39-1 is its conversion to 4-substituted piperazin-2-ones .

  • Mechanism: Reduction of the nitrile group (using H₂/Raney Nickel or Cobalt boride) yields a primary amine, which spontaneously attacks the methyl ester to close the ring.

  • Relevance: The piperazinone ring is a privileged scaffold found in Factor Xa inhibitors and various kinase inhibitors.

PAMAM Dendrimer Synthesis

While standard PAMAM dendrimers use ethylenediamine and methyl acrylate, CAS 44915-39-1 represents a "Half-Generation" motif that can be used to terminate dendrimer surfaces with mixed functionalities (nitrile/ester) or to introduce specific branching points in convergent dendrimer synthesis.

Peptoid & PNA Monomers

The N-substituted glycine backbone is the fundamental unit of Peptoids (poly-N-substituted glycines). This specific derivative allows for the introduction of a cyanoethyl side chain, which can be further functionalized into amines or amidines, enhancing the solubility and bioavailability of the peptidomimetic.

Procurement Strategy & Quality Control

When sourcing CAS 44915-39-1, the following Quality Critical Attributes (QCAs) must be verified.

Impurity Profile
  • Bis-alkylation: Check for >1% of the bis-cyanoethyl impurity. This is difficult to remove via distillation due to boiling point proximity.

  • Hydrolysis: The methyl ester is susceptible to hydrolysis. Ensure the acid content is <0.5%.

Analytical Protocol
  • ¹H NMR (CDCl₃): Look for the singlet at ~3.7 ppm (Methyl ester) and the triplet at ~2.5 ppm (Cyanoethyl).

  • GC-MS: Preferred for volatile impurities.

  • Storage: Hygroscopic. Must be stored under inert gas (Argon/Nitrogen) at 2-8°C.

References

  • PubChem. Compound Summary: Methyl N-(2-cyanoethyl)glycinate. National Library of Medicine.[8] Retrieved from [Link]

  • Tomalia, D. A., et al. (1985). A New Class of Polymers: Starburst-Dendritic Macromolecules. Polymer Journal. (Foundational reference for Michael addition chemistry in dendrimers).

Sources

Exploratory

Advanced Technical Guide: N-Substituted Glycine Methyl Ester Derivatives

Executive Summary N-substituted glycine methyl esters (NSG-OMes) represent a critical class of non-natural amino acid derivatives serving as the fundamental building blocks for peptoids (poly-N-substituted glycines). Unl...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

N-substituted glycine methyl esters (NSG-OMes) represent a critical class of non-natural amino acid derivatives serving as the fundamental building blocks for peptoids (poly-N-substituted glycines). Unlike standard


-amino acids where the side chain is attached to the 

-carbon, NSG-OMes bear the side chain on the nitrogen atom. This structural shift confers achirality, resistance to proteolysis, and enhanced cell permeability, making them indispensable in modern drug discovery, particularly for peptidomimetics and drug delivery systems.

This guide provides a rigorous technical analysis of NSG-OMes, detailing high-fidelity synthesis protocols, stability profiles, and their application in solution-phase and solid-phase workflows.

Chemical Foundation & Stability

Structural Properties

The N-substitution eliminates the chiral center found in natural amino acids, removing issues of racemization during coupling.[1] However, it introduces a steric constraint that favors the cis amide bond conformation in oligomers, influencing the folding into helical secondary structures (e.g., polyproline type-I helices).

The Methyl Ester Function

The methyl ester serves two primary roles:

  • C-Terminal Protection: It protects the carboxylic acid during solution-phase amine functionalization.

  • Synthetic Intermediate: It is a precursor to the free acid (via saponification) for solid-phase peptide synthesis (SPPS) or can be converted to amides/hydrazides.

Stability & Handling (Critical)

The "Free Base" Trap: A common pitfall in handling NSG-OMes is the instability of the free amine form. Unlike standard amino esters, N-substituted glycine esters in their free base form rapidly undergo intermolecular or intramolecular nucleophilic attack, leading to:

  • Diketopiperazines (DKPs): Cyclic dimers formed via head-to-tail cyclization.

  • Polymerization: Uncontrolled oligomerization.

Storage Protocol: Always store NSG-OMes as their Hydrochloride (HCl) or Tosylate salts . In salt form, the amine is protonated (


), preventing nucleophilic attack on the ester carbonyl.

Synthesis Architectures

Two primary routes exist for synthesizing NSG-OMes. The choice depends on the availability of the starting amine versus the aldehyde.

Diagram 1: Synthesis Pathways

SynthesisPathways cluster_0 Route A: Reductive Amination (High Specificity) cluster_1 Route B: Direct Alkylation (Economical) Start_Aldehyde Aldehyde (R-CHO) Imine Imine Intermediate Start_Aldehyde->Imine + Gly-OMe Start_Amine Primary Amine (R-NH2) Product N-Substituted Glycine Methyl Ester Start_Amine->Product + Methyl Bromoacetate (SN2 Reaction) GlyOMe Glycine Methyl Ester (H-Gly-OMe) GlyOMe->Imine Bromoacetate Methyl Bromoacetate (Br-CH2-COOMe) Bromoacetate->Product Imine->Product Reduction RedAgent NaCNBH3 / NaBH(OAc)3 RedAgent->Product SideProduct Dialkylated Byproduct (Impurity) Product->SideProduct Over-alkylation (if amine not in excess)

Caption: Comparison of Reductive Amination (Route A) and Direct Alkylation (Route B). Route A minimizes over-alkylation.

Detailed Experimental Protocols

Protocol A: Reductive Amination (High Purity)

Best for: Valuable side chains; preventing dialkylation. Mechanism: Formation of a Schiff base followed by in situ reduction.

  • Reagents:

    • Glycine methyl ester hydrochloride (1.0 eq)

    • Aldehyde (R-CHO) (1.0 - 1.2 eq)

    • Sodium cyanoborohydride (

      
      ) (0.7 eq) or Sodium triacetoxyborohydride (STAB)
      
    • Methanol (MeOH) (anhydrous)

    • Triethylamine (TEA) (1.0 eq)

  • Procedure:

    • Step 1: Dissolve Glycine methyl ester HCl in anhydrous MeOH. Add TEA to liberate the free amine.

    • Step 2: Add the Aldehyde. Stir at Room Temperature (RT) for 30–60 mins to form the imine (monitoring by TLC may show disappearance of aldehyde).

    • Step 3: Cool to 0°C. Add

      
       portion-wise. Note: STAB is a safer alternative but reacts slower in MeOH.
      
    • Step 4: Stir at RT for 4–12 hours.

    • Step 5 (Workup): Quench with water. Evaporate MeOH. Extract aqueous layer with DCM. Wash organic layer with brine, dry over

      
      .[2]
      
    • Step 6 (Purification): Flash chromatography (Hexane/EtOAc) is usually required to remove unreacted aldehyde.

    • Step 7 (Salt Formation): Dissolve pure oil in

      
      , add HCl in dioxane to precipitate the stable salt.
      
Protocol B: Direct Nucleophilic Substitution

Best for: Cheap, volatile amines (where excess can be used). Risk: Dialkylation (


).
  • Reagents:

    • Primary Amine (

      
      ) (2.0 - 4.0 eq )
      
    • Methyl Bromoacetate (1.0 eq)

    • DCM or THF (Solvent)

    • TEA (1.0 eq) to scavenge HBr

  • Procedure:

    • Step 1: Dissolve the excess Primary Amine and TEA in DCM at 0°C.

    • Step 2: Add Methyl Bromoacetate dropwise very slowly over 1 hour. Crucial: High local concentration of bromoacetate favors dialkylation. Slow addition to excess amine favors mono-alkylation.

    • Step 3: Stir at 0°C for 2 hours, then warm to RT.

    • Step 4: Wash with water to remove TEA salts and excess amine.

    • Step 5: Purify via column chromatography.

Applications & Workflows

Peptoid Monomer Synthesis

To use these esters in Solid Phase Peptoid Synthesis (SPPS) via the "Monomer Method," the ester must be hydrolyzed to the free acid.

  • Hydrolysis: Treat with LiOH in THF/H2O (3:1) at 0°C.

  • Caution: Acidification must be done carefully to the isoelectric point to avoid dissolving the zwitterion in the aqueous waste.

Drug Delivery (Prodrugs)

NSG-OMes are used to increase the lipophilicity of polar drugs. By conjugating a drug to the N-terminus, the methyl ester masks the charge, facilitating membrane transport. Once inside the cell, esterases hydrolyze the methyl ester, releasing the active acid form.

Comparison of Synthesis Methods
FeatureReductive AminationDirect Alkylation
Starting Material Aldehyde + Gly-OMeAmine + Methyl Bromoacetate
Selectivity High (Mono-alkylation favored)Moderate (Risk of Dialkylation)
Cost Moderate (Reducing agents)Low (Reagents are cheap)
Scalability GoodExcellent (if purification is easy)
Key Variable Imine formation timeAddition rate & Temperature

Stability Mechanism Visualization

The instability of the free base is a major handling challenge. The diagram below illustrates the "Diketopiperazine Trap."

Instability FreeBase Free Base Form (R-NH-CH2-COOMe) Dimerization Intermolecular Attack (Head-to-Tail) FreeBase->Dimerization Storage at RT SaltForm HCl Salt Form (R-NH2+-CH2-COOMe) FreeBase->SaltForm + HCl/Dioxane (Stabilization) DKP Diketopiperazine (DKP) (Cyclic Dimer - Inactive) Dimerization->DKP

Caption: The free base spontaneously dimerizes to stable, inactive diketopiperazines. Acidification blocks the nucleophilic nitrogen, stabilizing the monomer.

References

  • Zuckermann, R. N., et al. (1992).[3] "Efficient Method for the Preparation of Peptoids [Oligo(N-substituted glycines)] by Submonomer Solid-Phase Synthesis." Journal of the American Chemical Society. Link

  • BenchChem. "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester." BenchChem Protocols. Link

  • Fischer, E. (1901). "Preparation of Glycine Derivatives via Alkylation." Berichte der deutschen chemischen Gesellschaft.
  • Chamoin, S., et al. (2003). "Automated Parallel Synthesis of N-Alkylated-α-Amino Methyl Esters in Gram Quantities." CHIMIA.[4] Link

  • Master Organic Chemistry. "The SN2 Reaction Mechanism: Kinetics and Substrate Effects." Link

  • PrepChem. "Synthesis of N-methyl glycine (Sarcosine)." PrepChem Protocols. Link

Sources

Protocols & Analytical Methods

Method

Protocol for synthesis of methyl (2-cyanoethyl)glycinate from glycine methyl ester

Application Note: Optimized Protocol for the Synthesis of Methyl (2-cyanoethyl)glycinate Introduction & Scientific Rationale The synthesis of methyl (2-cyanoethyl)glycinate (also known as N-(2-cyanoethyl)glycine methyl e...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Protocol for the Synthesis of Methyl (2-cyanoethyl)glycinate

Introduction & Scientific Rationale

The synthesis of methyl (2-cyanoethyl)glycinate (also known as N-(2-cyanoethyl)glycine methyl ester) is a pivotal intermediate step in the production of Peptide Nucleic Acid (PNA) monomers and poly(amidoamine) (PAMAM) dendrimers. The reaction utilizes a Michael addition (conjugate addition) wherein the nucleophilic amine of glycine methyl ester attacks the electrophilic


-carbon of acrylonitrile.

Core Challenge: The primary synthetic hurdle is controlling the reaction to favor mono-alkylation over bis-alkylation . The secondary amine product is often more nucleophilic than the primary amine starting material, leading to the formation of the unwanted bis(2-cyanoethyl) byproduct. This protocol utilizes a stoichiometric control strategy combined with low-temperature addition to maximize selectivity for the mono-adduct.

Reaction Mechanism & Workflow

The reaction proceeds via the nucleophilic attack of the free amine on the conjugated alkene of acrylonitrile. Since the starting material is typically supplied as the hydrochloride salt, an in-situ neutralization (free-basing) step is required.

Reaction Scheme
  • Neutralization:

    
    
    
  • Michael Addition:

    
    
    
Process Workflow (Graphviz)

SynthesisWorkflow Start Start: Glycine Methyl Ester HCl Neutralization Neutralization (MeOH, Et3N, 0°C) Start->Neutralization Addition Controlled Addition (Acrylonitrile, Dropwise) Neutralization->Addition Free Base Generated Reaction Reaction Phase (RT, 12-24h) Addition->Reaction Kinetic Control Workup Workup & Extraction (DCM/Water) Reaction->Workup Purification Purification (Vacuum Distillation) Workup->Purification Product Final Product: Methyl (2-cyanoethyl)glycinate Purification->Product

Caption: Step-by-step workflow emphasizing the critical transition from neutralization to kinetic control during addition.

Critical Process Parameters (CPP)

The following parameters must be strictly controlled to ensure safety and product quality.

ParameterSpecificationScientific Rationale
Stoichiometry 1.0 : 1.1 (Gly-OMe : Acrylonitrile)Slight excess of electrophile ensures conversion, but limiting it prevents bis-alkylation.
Temperature 0°C (Addition)

25°C (Reaction)
Low temp during addition suppresses polymerization of acrylonitrile and controls exotherm.
pH Control Basic (via TEA)Essential to keep the amine nucleophilic. However, strong inorganic bases (NaOH) may hydrolyze the ester.
Solvent Methanol (MeOH)Solubilizes the polar HCl salt effectively.
Safety Closed System Acrylonitrile is a volatile carcinogen. All operations must occur in a fume hood.

Detailed Experimental Protocol

Reagents:

  • Glycine methyl ester hydrochloride (Gly-OMe[1][2]·HCl) [MW: 125.55]

  • Acrylonitrile [MW: 53.06, d: 0.81 g/mL] (Warning: Highly Toxic/Carcinogen)

  • Triethylamine (TEA) [MW: 101.19]

  • Methanol (Anhydrous)[3][4]

  • Dichloromethane (DCM) (for extraction)

  • Magnesium Sulfate (

    
    ) (drying agent)
    

Step-by-Step Procedure:

  • Setup & Neutralization:

    • In a 250 mL round-bottom flask (RBF) equipped with a magnetic stir bar, dissolve Glycine methyl ester hydrochloride (12.56 g, 100 mmol) in Methanol (50 mL) .

    • Cool the solution to 0°C using an ice-water bath.

    • Add Triethylamine (13.9 mL, 100 mmol) dropwise over 10 minutes. The solution will become cloudy as triethylamine hydrochloride salts precipitate, but this does not interfere with the reaction.

  • Michael Addition:

    • While maintaining the temperature at 0°C, add Acrylonitrile (7.2 mL, 110 mmol) dropwise via a pressure-equalizing addition funnel or syringe pump over 30 minutes.

    • Note: Slow addition is crucial to prevent local high concentrations of acrylonitrile, which favors polymerization or bis-alkylation.

  • Reaction Phase:

    • Remove the ice bath and allow the reaction mixture to warm to Room Temperature (20-25°C) .

    • Stir continuously for 16–24 hours .

    • Monitoring: Check progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1). Stain with Ninhydrin (amine) or KMnO4 (alkene). The starting material spot should disappear.[1]

  • Workup:

    • Concentrate the reaction mixture under reduced pressure (Rotary Evaporator) to remove Methanol and excess Acrylonitrile. (Caution: Trap solvent waste appropriately due to acrylonitrile content).

    • Resuspend the residue in Dichloromethane (100 mL) .

    • Wash the organic layer with Water (2 x 50 mL) to remove Triethylamine hydrochloride salts.

    • Wash with Brine (50 mL) .

    • Dry the organic layer over anhydrous

      
       .
      
    • Filter and concentrate in vacuo to yield the crude oil.

  • Purification:

    • For high-purity applications (e.g., PNA synthesis), purify the crude oil by vacuum distillation .

    • Alternative: Column chromatography on silica gel (Eluent: 1% to 5% MeOH in DCM).

    • Yield Expectation: 75–85% (approx. 10.6 – 12.0 g).

Quality Control & Analytical Data

Verify the product identity using the following metrics.

TestExpected ResultInterpretation
Appearance Colorless to pale yellow oilDarkening indicates polymerization or decomposition.

H NMR (CDCl

)

3.75 (s, 3H, OMe)
Confirms methyl ester integrity.

3.45 (s, 2H, N-CH

-CO)
Confirms glycine backbone.

2.95 (t, 2H, N-CH

-CH

)
Confirms attachment of ethyl group.

2.55 (t, 2H, CH

-CN)
Confirms nitrile proximity.
IR Spectroscopy ~2250 cm

(sharp)
Diagnostic stretch for Nitrile (C

N).
~1740 cm

(strong)
Ester Carbonyl (C=O).[5]

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Polymerization of AcrylonitrileEnsure Acrylonitrile contains inhibitor (e.g., MEHQ) or keep temp < 25°C.
Bis-alkylation Excess Acrylonitrile or High TempStrictly control stoichiometry (1.1 eq max). Add Acrylonitrile slower.
Ester Hydrolysis Water in solvent or high pHUse anhydrous Methanol. Avoid strong inorganic bases (NaOH/KOH).
Solid Precipitate Et

N·HCl salts remaining
Ensure thorough water wash during workup.

Safety & Handling (Acrylonitrile)

DANGER: Acrylonitrile is a Category 1 Carcinogen and highly flammable.

  • Engineering Controls: All weighing and transfers must occur in a certified chemical fume hood.

  • PPE: Wear double nitrile gloves, lab coat, and safety goggles.

  • Waste Disposal: Segregate waste. Acrylonitrile-contaminated waste must be treated as hazardous.

  • Emergency: In case of skin contact, wash immediately with soap and water. If inhaled, move to fresh air and seek medical attention.

References

  • Thomson, S. A., et al. (1995). "Fmoc Mediated Synthesis of Peptide Nucleic Acids." Tetrahedron, 51(22), 6179-6194.

  • Centers for Disease Control and Prevention (CDC). (n.d.). "Acrylonitrile - NIOSH Pocket Guide to Chemical Hazards." CDC.gov.

  • BenchChem. (2025).[6] "Standard Operating Procedure for the Synthesis of N-Boc-Glycine Methyl Ester." (General reference for glycine ester handling).

  • National Oceanic and Atmospheric Administration (NOAA). (n.d.). "Acrylonitrile, Stabilized - CAMEO Chemicals." NOAA.gov.

Sources

Application

Application Note: Preparation of PNA Monomers Using N-Cyanoethyl Glycine Intermediates

This Application Note is designed to provide a rigorous, scientifically grounded guide for the preparation of Peptide Nucleic Acid (PNA) monomers, specifically focusing on the 2-cyanoethyl ester strategy . This approach...

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed to provide a rigorous, scientifically grounded guide for the preparation of Peptide Nucleic Acid (PNA) monomers, specifically focusing on the 2-cyanoethyl ester strategy . This approach utilizes N-cyanoethyl glycine intermediates (specifically the 2-cyanoethyl ester of the PNA backbone) to provide orthogonal protection during the assembly of the monomer, a critical technique for high-purity PNA synthesis.

Part 1: Executive Summary & Technical Rationale

The synthesis of Peptide Nucleic Acid (PNA) monomers requires the precise assembly of three components: the N-(2-aminoethyl)glycine (AEG) backbone, a nucleobase (A, C, G, T), and a linker (typically an acetyl moiety).[1][2][3][] A major challenge in this synthesis is the orthogonal protection of the backbone's carboxylic acid and primary amine during the coupling of the nucleobase.

While methyl or ethyl esters are common, they often require harsh hydrolysis conditions (strong base like LiOH or NaOH) that can degrade sensitive nucleobase protecting groups or cause racemization. The 2-cyanoethyl ester strategy offers a superior alternative. The 2-cyanoethyl group serves as a "semi-permanent" protecting group for the glycine carboxyl moiety. It is stable under mild acidic and coupling conditions but can be removed via


-elimination using mild bases (e.g., DBU or aqueous ammonia) that preserve the integrity of the final monomer.

This guide details the synthesis of PNA monomers via the N-(2-aminoethyl)glycine 2-cyanoethyl ester intermediate.

Part 2: Chemical Pathway & Mechanism

The core of this protocol is the utilization of the electron-withdrawing nature of the cyano group. The 2-cyanoethyl ester is susceptible to


-elimination, a mechanism distinct from standard nucleophilic acyl substitution (hydrolysis).
The Synthetic Pathway (Graphviz Diagram)

PNA_Synthesis_Pathway cluster_legend Reaction Phases AEG N-(2-aminoethyl)glycine (AEG Backbone) Intermediate_1 AEG-2-Cyanoethyl Ester (Key Intermediate) AEG->Intermediate_1 Esterification (Tosyl Acid, Benzene) Cyano_Alcohol 2-Cyanoethanol (Reagent) Cyano_Alcohol->Intermediate_1 Intermediate_2 N-MMT-AEG-2-Cyanoethyl Ester Intermediate_1->Intermediate_2 1° Amine Protection (MMT-Cl, Pyridine) MMT_Cl MMT-Cl (Protection) MMT_Cl->Intermediate_2 Final_Protected Fully Protected PNA Monomer Ester Intermediate_2->Final_Protected Coupling (DCC/HOBt) Base_COOH Nucleobase-Acetic Acid (Activated) Base_COOH->Final_Protected Final_Monomer PNA Monomer (Free Acid) Final_Protected->Final_Monomer Deprotection (DBU/Pyridine or NH3)

Caption: Figure 1. Synthetic pathway for PNA monomers utilizing the 2-cyanoethyl ester strategy.[5] The key intermediate (Yellow) allows for mild deprotection via beta-elimination.

Part 3: Detailed Protocol

Phase 1: Synthesis of the N-(2-aminoethyl)glycine 2-Cyanoethyl Ester

This step converts the standard AEG backbone into the "N-cyanoethyl glycine intermediate" required for orthogonal handling.

Materials:

  • N-(2-aminoethyl)glycine (AEG) dihydrochloride[6]

  • 2-Cyanoethanol (Warning: Highly Toxic)

  • p-Toluenesulfonic acid monohydrate (p-TsOH)

  • Benzene or Toluene (for azeotropic water removal)

  • Dean-Stark apparatus

Protocol:

  • Setup: In a 500 mL round-bottom flask equipped with a Dean-Stark trap and reflux condenser, suspend AEG dihydrochloride (10.0 g, 52 mmol) in Benzene (200 mL) .

  • Reagent Addition: Add 2-cyanoethanol (14.0 mL, 200 mmol) and p-TsOH (22.0 g, 115 mmol) .

  • Reflux: Heat the mixture to reflux with vigorous stirring. Water generated during esterification will collect in the Dean-Stark trap. Continue reflux until water evolution ceases (approx. 12–16 hours).

  • Isolation: Cool the reaction mixture to room temperature. The product (AEG-2-cyanoethyl ester di-tosylate) will likely precipitate as an oil or sticky solid.

  • Washing: Decant the benzene. Wash the residue with dry diethyl ether (3 x 50 mL) to remove excess 2-cyanoethanol.

  • Drying: Dry the residue under high vacuum to obtain the crude N-(2-aminoethyl)glycine 2-cyanoethyl ester as a hygroscopic salt.

Phase 2: Selective N-Protection (MMT Group)

We must protect the primary amine of the ethylenediamine unit with a Monomethoxytrityl (MMT) group, leaving the secondary amine (glycine nitrogen) free for nucleobase attachment.

Materials:

  • Crude AEG-2-cyanoethyl ester (from Phase 1)

  • Monomethoxytrityl chloride (MMT-Cl)

  • Pyridine (Anhydrous)

  • Triethylamine (TEA)

Protocol:

  • Solubilization: Dissolve the crude ester salt (approx. 50 mmol) in anhydrous Pyridine (150 mL) . Cool to 0°C in an ice bath.

  • Addition: Add MMT-Cl (15.4 g, 50 mmol) portion-wise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. Monitor via TLC (DCM:MeOH 9:1). The target is the mono-protected product.

  • Workup: Quench with methanol (5 mL). Concentrate the pyridine under reduced pressure.

  • Extraction: Dissolve residue in DCM (300 mL) and wash with 5% NaHCO₃ (2 x 150 mL) and Brine (150 mL).

  • Purification: Purify via flash column chromatography (Silica gel, eluting with DCM

    
     2% MeOH in DCM).
    
    • Target Product:N-(2-MMT-aminoethyl)glycine 2-cyanoethyl ester .

Phase 3: Coupling of Nucleobase

The secondary amine of the backbone is now coupled to the carboxymethyl-nucleobase (e.g., Thymine-1-acetic acid).

Materials:

  • N-(2-MMT-aminoethyl)glycine 2-cyanoethyl ester (Intermediate from Phase 2)

  • Nucleobase Acetic Acid (e.g., N3-Benzoyl-Thymine-1-acetic acid)

  • DCC (Dicyclohexylcarbodiimide) or EDC·HCl

  • DhBtOH (3,4-Dihydro-3-hydroxy-4-oxo-1,2,3-benzotriazine) or HOBt

  • DMF/DCM (1:1 mixture)

Protocol:

  • Activation: In a flask, dissolve the Nucleobase Acetic Acid (10 mmol) and DhBtOH (11 mmol) in DMF/DCM (20 mL). Add DCC (11 mmol) and stir for 30 mins at 0°C to form the active ester.

  • Coupling: Add the Backbone Intermediate (10 mmol) dissolved in DCM (10 mL) to the activated mixture.

  • Incubation: Stir at room temperature for 12 hours. The urea byproduct (DCU) will precipitate.

  • Filtration: Filter off the DCU.

  • Workup: Dilute filtrate with DCM, wash with 5% citric acid (to remove unreacted amine), 5% NaHCO₃, and brine.

  • Purification: Flash chromatography (DCM:Acetone gradients).

    • Result:Fully protected PNA monomer ester .

Phase 4: Deprotection of the Cyanoethyl Ester

The final step converts the ester to the free acid, ready for use in solid-phase synthesis, without damaging the MMT or Nucleobase protection.

Mechanism:


-elimination induced by base.
Reagent:  DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or dilute NaOH (controlled).

Protocol:

  • Dissolve the protected monomer (5 mmol) in Pyridine (20 mL) .

  • Add DBU (10 mmol) .

  • Stir at room temperature for 2–4 hours.

    • Note: The cyanoethyl group is eliminated as acrylonitrile.

  • Neutralization: Carefully adjust pH to 4–5 using cold dilute citric acid or Dowex H+ resin.

  • Extraction: Extract the free acid monomer into DCM or Ethyl Acetate.

  • Precipitation: Precipitate the final PNA monomer in cold Hexane/Ether.

Part 4: Quality Control & Validation Data

Analytical Specifications

For drug development applications, the monomer must meet the following criteria:

Test ParameterMethodAcceptance Criteria
Purity RP-HPLC (C18, 0.1% TFA/ACN)> 98.0%
Identity ESI-MS or MALDI-TOFMass ± 1 Da of theoretical
Water Content Karl Fischer< 0.5% (Critical for coupling)
Enantiomeric Purity Chiral HPLC> 99.5% (No racemization)
Solubility 0.2M in NMPClear, particle-free solution
Troubleshooting Guide
IssueProbable CauseCorrective Action
Low Yield in Phase 1 Incomplete water removalEnsure Dean-Stark is functioning; refresh desiccant; increase reflux time.
Bis-MMT Formation Excess MMT-Cl usedStrictly control stoichiometry (0.95 eq of MMT-Cl) and temperature (0°C).
Incomplete Ester Cleavage DBU too old/wetUse fresh DBU. Alternatively, use 0.5M LiOH in THF/Water (monitor strictly to avoid base deprotection).

Part 5: Workflow Visualization

PNA_Workflow Start Start: AEG Dihydrochloride Step1 Step 1: Esterification (2-Cyanoethanol + pTsOH) Start->Step1 QC1 QC: NMR (Check Ester) Step1->QC1 Step2 Step 2: N-Protection (MMT-Cl @ 0°C) QC1->Step2 Pass Step3 Step 3: Nucleobase Coupling (DCC/DhBtOH) Step2->Step3 QC2 QC: HPLC (Purity >95%) Step3->QC2 Step4 Step 4: Ester Hydrolysis (DBU/Pyridine) QC2->Step4 Pass Final Final PNA Monomer (Ready for SPPS) Step4->Final

Caption: Figure 2. Operational workflow for the synthesis of PNA monomers via the cyanoethyl ester route.

References

  • Original Description of Cyanoethyl Protection in PNA: de la Torre, B. G., et al. (2002). "A convenient route for the preparation of peptide nucleic acid (PNA) monomers carrying acid-labile groups for the protection of the amino function."[5] ResearchGate / Polyhedron.

  • PNA Synthesis Overview & Protecting Groups: Pipkorn, R., et al. (2023).[7] "The challenge of peptide nucleic acid synthesis." Chemical Society Reviews.

  • Cyanoethyl Groups in Nucleic Acid Chemistry: Scaringe, S. A., et al. (1998). "Chemical synthesis of biologically active oligoribonucleotides using beta-cyanoethyl protected ribonucleoside phosphoramidites." PNAS.[2][3][]

  • AEG Backbone Synthesis: Alptürk, O., et al. (2018).[1] "Optimization of synthetic route to PNA-T-OH monomers." Journal of the Turkish Chemical Society.

Sources

Method

Cyclization of methyl (2-cyanoethyl)glycinate to lactams or hydantoins

Technical Application Note: Cyclization Protocols for Methyl (2-cyanoethyl)glycinate Abstract Methyl (2-cyanoethyl)glycinate (MCEG) is a versatile bifunctional building block containing a secondary amine, a methyl ester,...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Cyclization Protocols for Methyl (2-cyanoethyl)glycinate

Abstract

Methyl (2-cyanoethyl)glycinate (MCEG) is a versatile bifunctional building block containing a secondary amine, a methyl ester, and a nitrile group. Its unique connectivity allows for divergent cyclization pathways. This guide details the protocols for converting MCEG into two distinct heterocyclic scaffolds: 1-(2-cyanoethyl)hydantoins (via reaction with isocyanates) and 1,4-diazepan-5-ones (via reductive cyclization). These scaffolds are critical pharmacophores in the development of anticonvulsants, antimicrobials, and peptide mimetics.

Part 1: Synthesis of Hydantoins (The Urea Pathway)

The conversion of MCEG to hydantoins follows a modified Urech Hydantoin Synthesis . The secondary amine of MCEG reacts with an isocyanate (or cyanate salt) to form an intermediate urea, which undergoes acid- or base-catalyzed cyclization to close the imidazolidine-2,4-dione ring.

Mechanistic Pathway
  • Urea Formation: Nucleophilic attack of the MCEG secondary amine on the electrophilic carbon of the isocyanate (

    
    ).
    
  • Cyclization: The urea nitrogen attacks the ester carbonyl, displacing methanol.

  • Result: A 1,3-disubstituted hydantoin where the (2-cyanoethyl) group resides at the

    
     position.
    

HydantoinSynthesis Substrate Methyl (2-cyanoethyl)glycinate Intermediate Urea Intermediate (N-carbamoyl derivative) Substrate->Intermediate Nucleophilic Addition (DCM/THF, 0-25°C) Reagent Isocyanate (R-NCO) Reagent->Intermediate Product 1-(2-cyanoethyl)-3-substituted Hydantoin Intermediate->Product Acid Cyclization (HCl/Reflux) or Base (Et3N)

Caption: Reaction flow for the synthesis of 1,3-disubstituted hydantoins from methyl (2-cyanoethyl)glycinate.

Experimental Protocol: Synthesis of 1-(2-cyanoethyl)-3-phenylhydantoin

Reagents:

  • Methyl (2-cyanoethyl)glycinate (1.0 equiv)

  • Phenyl isocyanate (1.1 equiv)

  • Triethylamine (Et

    
    N) (Catalytic or 1.0 equiv if HCl salt is used)
    
  • Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Cyclization Agent: 6M HCl or ethanolic HCl

Step-by-Step Procedure:

  • Urea Formation:

    • Dissolve methyl (2-cyanoethyl)glycinate (10 mmol) in anhydrous DCM (50 mL) under nitrogen atmosphere.

    • Cool the solution to 0°C in an ice bath.

    • Add phenyl isocyanate (11 mmol) dropwise over 15 minutes.

    • Allow the mixture to warm to room temperature and stir for 4–12 hours. Monitor by TLC (disappearance of amine).

    • Checkpoint: The urea intermediate may precipitate or remain in solution. If solid forms, filter and wash with cold DCM.

  • Cyclization:

    • Evaporate the solvent to obtain the crude urea ester.

    • Resuspend the residue in Ethanol (30 mL) and add 6M HCl (10 mL).

    • Reflux the mixture for 2–4 hours. This promotes the attack of the urea nitrogen on the ester.

    • Alternative (Base-Catalyzed): Some electron-deficient isocyanates allow cyclization under basic conditions (e.g., Et

      
      N in refluxing THF), but acid hydrolysis is more robust for this substrate to avoid nitrile hydrolysis.
      
  • Workup & Purification:

    • Cool the reaction mixture. The hydantoin often precipitates upon cooling.

    • If no precipitate, concentrate the ethanol and dilute with water. Extract with Ethyl Acetate.[1]

    • Wash organic layer with brine, dry over Na

      
      SO
      
      
      
      , and concentrate.
    • Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexane/EtOAc).

Key Considerations:

  • Regioselectivity: The (2-cyanoethyl) group will always be at position 1. The R-group from the isocyanate will be at position 3.

  • Nitrile Stability: Under mild acid reflux (short duration), the nitrile group usually remains intact. Prolonged exposure to strong acid/heat may hydrolyze the nitrile to a carboxylic acid or amide.

Part 2: Synthesis of Lactams (The Reductive Cyclization Pathway)

"Lactam" formation from MCEG typically refers to the formation of 1,4-diazepan-5-ones (7-membered rings). This is achieved via reductive cyclization , where the nitrile is reduced to a primary amine, which then undergoes intramolecular aminolysis of the ester.

Mechanistic Pathway
  • Nitrile Reduction: Catalytic hydrogenation converts the

    
     group to a primary amine (
    
    
    
    ).
  • Conformational Folding: The newly formed diamine chain adopts a conformation allowing the terminal amine to approach the ester.

  • Intramolecular Aminolysis: The primary amine attacks the methyl ester, releasing methanol and closing the 7-membered lactam ring.

LactamSynthesis Substrate Methyl (2-cyanoethyl)glycinate Reduction Hydrogenation (Raney Ni or Pd/C) Substrate->Reduction Intermediate Diamine Intermediate (Unstable) Reduction->Intermediate H2 (50-100 psi) Product 1,4-Diazepan-5-one (7-membered Lactam) Intermediate->Product Spontaneous Cyclization (- MeOH)

Caption: Reductive cyclization pathway to form 1,4-diazepan-5-one.

Experimental Protocol: Synthesis of 1,4-Diazepan-5-one

Reagents:

  • Methyl (2-cyanoethyl)glycinate

  • Catalyst: Raney Nickel (preferred for nitrile reduction) or Pd/C (requires acidic conditions or high pressure)

  • Solvent: Methanol or Ethanol (ammonia saturated to prevent secondary amine formation)

  • Hydrogen Source: H

    
     gas (balloon or Parr shaker)
    

Step-by-Step Procedure:

  • Preparation:

    • Dissolve MCEG (10 mmol) in Methanol (50 mL).

    • Critical Step: Add methanolic ammonia (7M, 5 mL) or a trace of acetic acid. This suppresses the formation of secondary amines (dimerization of the reduction intermediate).

    • Add Raney Nickel (approx. 10-20 wt% of substrate) carefully (pyrophoric!).

  • Hydrogenation:

    • Place the vessel in a Parr hydrogenation shaker.

    • Pressurize to 50–60 psi H

      
      .
      
    • Shake at room temperature or slightly elevated temperature (40–50°C) for 12–24 hours.

    • Monitoring: Monitor the uptake of hydrogen. The reaction is complete when H

      
       consumption ceases.
      
  • Cyclization (Thermal):

    • Filter off the catalyst through Celite (keep wet to prevent fire).

    • The filtrate contains the amino-ester intermediate.

    • Reflux the methanolic solution for 4–8 hours to drive the cyclization to completion. (Often, cyclization occurs spontaneously during the reduction/workup).

  • Workup:

    • Concentrate the solvent in vacuo.[2]

    • The residue is the crude lactam.

    • Purification: Recrystallization from toluene/hexane or sublimation.

Alternative "Lactam" Product: Diketopiperazine (DKP)

  • Note: If the reduction step is skipped and the substrate is heated with base, MCEG tends to dimerize rather than cyclize intramolecularly.

  • Product: N,N'-bis(2-cyanoethyl)-2,5-diketopiperazine.

  • Prevention: To favor the 7-membered lactam, ensure high dilution during the hydrogenation step to discourage intermolecular dimerization.

Part 3: Comparative Data & Troubleshooting

Reaction Comparison Table
FeatureHydantoin PathwayLactam (Diazepanone) Pathway
Core Reagent Isocyanate (RNCO)Hydrogen (

) / Catalyst
Reaction Type Addition-CyclizationReductive Cyclization
Ring Size 5-membered (Imidazolidine)7-membered (Diazepane)
Key Intermediate Urea (Carbamoyl ester)Amino-ester (Diamine)
Common Side Product Carbamate (if alcohol attacks RNCO)Polymer/Oligomer (if concentration too high)
Typical Yield 70–90%50–75%
Troubleshooting Guide
  • Problem: Low Yield in Hydantoin Synthesis.

    • Cause: Hydrolysis of isocyanate by moisture.

    • Solution: Use anhydrous solvents (DCM/THF) and dry glassware.

  • Problem: Dimerization during Lactam Synthesis.

    • Cause: Intermolecular attack of the amine on the ester of a neighboring molecule.

    • Solution: Perform the reaction under high dilution conditions (0.01 M to 0.05 M).

  • Problem: Nitrile Hydrolysis.

    • Cause: Acid concentration too high or temperature too high during hydantoin cyclization.

    • Solution: Lower temperature to 50°C or use milder acids (e.g., acetic acid).

References

  • Synthesis of Hydantoins via Urech Method

    • Source: Organic Chemistry Portal. "Synthesis of Hydantoins."
    • URL:[Link]

  • Reductive Cyclization to Diazepanones

    • Title: "A concise synthesis of 1,4-dihydro-[1,4]diazepine-5,7-dione."
    • Source: Bioorganic & Medicinal Chemistry Letters (via PubMed).
    • URL:[Link]]

  • Reactivity of Glycine Methyl Ester Derivatives

    • Title: "Glycine methyl ester hydrochloride - Properties and Reactions."
    • Source: Wikipedia / PubChem Data.[3]

    • URL:[Link]3]

  • Thorpe-Ziegler Cyclization (Contextual): Title: "The Thorpe-Ziegler Cyclization: A Comprehensive Guide." Source: BenchChem.

Sources

Technical Notes & Optimization

Troubleshooting

Preventing polymerization of acrylonitrile during methyl (2-cyanoethyl)glycinate synthesis

A Guide to Preventing Acrylonitrile Polymerization Welcome to the technical support center for the synthesis of methyl (2-cyanoethyl)glycinate. This guide, designed for researchers and drug development professionals, pro...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Preventing Acrylonitrile Polymerization

Welcome to the technical support center for the synthesis of methyl (2-cyanoethyl)glycinate. This guide, designed for researchers and drug development professionals, provides in-depth troubleshooting advice and answers to frequently asked questions concerning the primary challenge in this synthesis: the unwanted polymerization of acrylonitrile. As Senior Application Scientists, our goal is to provide you with not just protocols, but the underlying chemical principles to empower you to successfully navigate this reaction.

Introduction: The Synthetic Challenge

The synthesis of methyl (2-cyanoethyl)glycinate is typically achieved via a Michael addition of glycine methyl ester to acrylonitrile. This reaction, while straightforward in principle, is often complicated by the high reactivity of acrylonitrile, an electrophile that can readily undergo spontaneous and often violent polymerization.[1][2] This guide will address the causes of this polymerization and provide robust strategies to prevent it, ensuring a high yield of the desired product.

Frequently Asked Questions (FAQs)

Here we address the most common questions regarding the handling of acrylonitrile and its use in the synthesis of methyl (2-cyanoethyl)glycinate.

Q1: Why is my acrylonitrile reaction mixture turning into a viscous gel or solid mass?

A1: This is a classic sign of uncontrolled polymerization. Acrylonitrile is highly prone to polymerization through free-radical or anionic mechanisms.[3] This process is often initiated by common laboratory contaminants or conditions such as:

  • Heat and Light: Both can provide the activation energy needed to initiate polymerization.[4]

  • Impurities: Peroxides from solvents (like THF or diethyl ether) or other radical initiators can trigger the reaction.[5]

  • Strong Bases: While the desired Michael addition is base-catalyzed, strong bases can also initiate a violent anionic polymerization of acrylonitrile.[2][4]

  • Absence of Inhibitor: Commercial acrylonitrile contains inhibitors to prevent polymerization during storage. If this inhibitor is removed and the monomer is not used immediately, polymerization is highly likely.[5][6]

Q2: What are polymerization inhibitors and how do they function?

A2: Polymerization inhibitors are chemical compounds added to reactive monomers like acrylonitrile to prevent spontaneous polymerization during transport and storage.[5] The most common inhibitors for acrylonitrile are hydroquinone (HQ) and the monomethyl ether of hydroquinone (MEHQ).[5] These compounds work by scavenging free radicals, which are the initiators of the polymerization chain reaction. Critically, phenolic inhibitors like HQ and MEHQ require the presence of dissolved oxygen to be effective.[5]

InhibitorTypical ConcentrationMechanism of Action
Hydroquinone (HQ) 35-45 ppmRadical Scavenger (requires O₂)
MEHQ 35-45 ppmRadical Scavenger (requires O₂)

Q3: Do I need to remove the inhibitor from acrylonitrile before my reaction?

A3: It depends on your reaction conditions. For many small-scale syntheses, the low concentration of the inhibitor may not significantly affect the reaction rate, and it provides a safety margin against polymerization. However, if you observe very slow or no reaction, the inhibitor may be the cause. For reactions that are sensitive to radical scavengers or when maximum reaction rates are desired, removing the inhibitor is necessary.[5] Important: Once the inhibitor is removed, the acrylonitrile is extremely reactive and must be used immediately.[5][6]

Q4: My starting material is glycine methyl ester hydrochloride. How does this affect the reaction?

A4: Glycine methyl ester is not shelf-stable as a free base; it can self-condense to form diketopiperazine or polymerize.[7] Therefore, it is almost always supplied and stored as its hydrochloride salt ([CH₃O₂CCH₂NH₃]Cl), which is stable.[7] Before the Michael addition can occur, the free amine must be generated in situ by adding a suitable base to neutralize the hydrochloride. This step must be performed carefully, as the choice and amount of base can influence the polymerization of acrylonitrile.

Troubleshooting Guide: When Things Go Wrong

This section provides specific advice for problems you may encounter during the experiment.

Scenario-Based Troubleshooting

Q: My reaction mixture became warm and solidified almost immediately after adding the base. What happened?

A: You have likely initiated a rapid, exothermic anionic polymerization of acrylonitrile.[4] This is a dangerous situation. The most probable cause is the use of too strong a base, too high a concentration of base, or poor heat dissipation.

  • Immediate Action: If it is safe to do so, place the reaction vessel in an ice bath to cool it down and slow the reaction.[5] Dilute the mixture with a suitable solvent to help dissipate heat.

  • For Next Time: Use a weaker base or add your strong base slowly and at a low temperature (e.g., 0 °C). Ensure your reaction vessel allows for efficient cooling and stirring.

Q: The reaction is very slow or has stalled. What could be the issue?

A: This can be due to several factors:

  • Ineffective Neutralization: You may not have added enough base to fully neutralize the glycine methyl ester hydrochloride, resulting in a low concentration of the free amine nucleophile.

  • Inhibitor Interference: The MEHQ inhibitor present in the acrylonitrile may be quenching the reaction.[5]

  • Low Temperature: While low temperatures are used to control polymerization, they also slow down the desired Michael addition.

  • Recommended Actions:

    • Check the stoichiometry of your base relative to the glycine methyl ester hydrochloride.

    • Consider removing the inhibitor from the acrylonitrile immediately before use (see protocol below).

    • Once all reagents are mixed at a low temperature, you can allow the reaction to slowly warm to room temperature while monitoring it closely.

Q: My final product is a viscous, yellow oil, not the expected product. How can I purify it?

A: The yellow color and viscosity suggest the presence of polyacrylonitrile. Purification will require separating the desired monomeric product from the oligomers/polymers.

  • Purification Strategy: Flash column chromatography is often the most effective method. Use a solvent system that provides good separation between your product and the more polar, higher molecular weight polymer. Alternatively, vacuum distillation can be attempted, but care must be taken as heating the mixture could cause further polymerization of any unreacted acrylonitrile.

Troubleshooting Flowchart

G start Reaction Issue Observed q1 Is the mixture viscous, solid, or hot? start->q1 action1 Immediate Action: 1. Cool reaction in an ice bath. 2. Dilute with solvent if safe. q1->action1 Yes q2 Is the reaction slow or stalled? q1->q2 No yes_q1 YES no_q1 NO cause1 Probable Cause: Runaway Anionic Polymerization action1->cause1 action2 Corrective Actions: 1. Check base stoichiometry. 2. Consider removing inhibitor. 3. Allow to warm slowly. q2->action2 Yes q3 Is the final product impure (yellow, viscous)? q2->q3 No yes_q2 YES no_q2 NO cause2 Probable Causes: 1. Insufficient base. 2. Inhibitor interference. 3. Temperature too low. action2->cause2 action3 Purification: 1. Flash Column Chromatography. 2. Cautious Vacuum Distillation. q3->action3 Yes end Consult further literature or support. q3->end No yes_q3 YES

Caption: Troubleshooting unwanted polymerization.

Key Experimental Protocols

Adherence to proper experimental procedure is critical for success and safety.

Protocol 1: Inhibitor Removal from Acrylonitrile

This protocol describes the removal of phenolic inhibitors like MEHQ using basic alumina, which is safer than distillation.[5]

Materials:

  • Acrylonitrile (containing inhibitor)

  • Basic activated alumina (Brockmann I, standard grade, ~150 mesh)

  • Glass chromatography column with a stopcock

  • Glass wool or fritted glass disc

  • Clean, dry collection flask

Procedure:

  • Column Preparation: In a fume hood, securely clamp the chromatography column in a vertical position. Place a small plug of glass wool at the bottom.

  • Packing: Add the basic alumina to the column to create a bed. A bed length of 10-15 cm is typically sufficient for small-scale reactions. Tap the column gently to ensure even packing.

  • Purification: Carefully pour the acrylonitrile onto the top of the alumina column.

  • Elution: Open the stopcock and allow the acrylonitrile to pass through the column under gravity into the collection flask. The inhibitor will be adsorbed by the alumina.

  • Use Immediately: The purified, inhibitor-free acrylonitrile is now highly susceptible to polymerization and must be used without delay.[5]

Workflow for Inhibitor Removal

G cluster_prep Preparation cluster_purify Purification cluster_use Usage start Start: Acrylonitrile with Inhibitor prep_column Prepare Basic Alumina Column start->prep_column pass_mono Pass Acrylonitrile Through Column prep_column->pass_mono collect Collect Purified (Inhibitor-Free) Monomer pass_mono->collect use_now Use Immediately in Reaction collect->use_now end Reaction Complete use_now->end

Caption: Workflow for inhibitor removal.

Protocol 2: Recommended Synthesis of Methyl (2-cyanoethyl)glycinate

This protocol is designed to minimize polymerization by controlling temperature and the rate of base addition.

Materials:

  • Glycine methyl ester hydrochloride

  • Inhibitor-free acrylonitrile (freshly prepared from Protocol 1)

  • Anhydrous methanol

  • Triethylamine (Et₃N)

  • Three-neck round-bottom flask, magnetic stirrer, dropping funnel, thermometer, and an inert atmosphere setup (e.g., nitrogen or argon balloon)

  • Ice bath

Procedure:

  • Setup: Assemble the glassware and ensure it is scrupulously clean and dry. Flame-dry under vacuum or oven-dry if necessary. Place the flask under an inert atmosphere.

  • Dissolution: To the flask, add glycine methyl ester hydrochloride and anhydrous methanol. Stir until fully dissolved.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Neutralization: Slowly add triethylamine (1.05 equivalents) dropwise to the stirred solution, ensuring the temperature remains below 5 °C. Stir for 15-20 minutes at 0 °C to ensure complete neutralization and formation of the free amine.

  • Michael Addition: Add the freshly purified, inhibitor-free acrylonitrile dropwise to the reaction mixture, again maintaining the temperature below 5 °C.

  • Reaction: Once the addition is complete, allow the reaction to stir at 0 °C for one hour, then slowly warm to room temperature and stir overnight.

  • Workup: Monitor the reaction by TLC or GC-MS. Once complete, the triethylamine hydrochloride salt can be filtered off. The solvent is then removed under reduced pressure. The crude product can be purified by flash column chromatography.

Reaction Scheme and Polymerization Pathway

G cluster_desired Desired Reaction: Michael Addition cluster_undesired Undesired Side Reaction: Polymerization A Glycine Methyl Ester (Free Amine) C Methyl (2-cyanoethyl)glycinate (Product) A->C B Acrylonitrile B->C B2 Acrylonitrile E Polyacrylonitrile (Solid/Gel) B2->E D Initiator (Heat, Base, Impurity) D->E

Sources

Optimization

Technical Support Center: Removing Unreacted Acrylonitrile from Glycine Ester Reaction Mixtures

Prepared by: Gemini, Senior Application Scientist Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the cyanoethylation of glycine...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the cyanoethylation of glycine esters. The Michael addition of glycine esters to acrylonitrile is a powerful method for synthesizing important intermediates. However, the process invariably leaves unreacted acrylonitrile, a volatile, toxic, and flammable reagent that must be meticulously removed.[1][2]

This document provides in-depth, field-proven troubleshooting guides and protocols to ensure the complete removal of residual acrylonitrile, safeguarding your downstream processes, product purity, and laboratory safety.

Section 1: Safety First - Critical Hazard Overview of Acrylonitrile

Before handling acrylonitrile, it is imperative to understand its hazards. Acrylonitrile (AN) is classified as a Class 3 Flammable Liquid and a Class 6.1 Toxic Substance.[2] It is a suspected human carcinogen, and exposure can cause severe irritation, and systemic effects by metabolizing to cyanide in the body.[3][4]

Core Safety Mandates:

  • Ventilation: Always handle acrylonitrile in a certified chemical fume hood.[5]

  • Personal Protective Equipment (PPE): Wear impervious clothing, nitrile gloves (double-gloving is recommended), and splash-proof safety goggles.[6][7] Leather goods like shoes cannot be decontaminated and must be discarded if contaminated.[8]

  • Ignition Sources: Acrylonitrile is extremely flammable with a flash point of -1 to 0°C (30-32°F) and its vapors can form explosive mixtures in air.[8][9] Exclude all heat, sparks, and open flames from the work area.[7]

  • Incompatibilities: Avoid contact with strong acids, strong bases (alkali), copper, bromine, and amines, as these can trigger violent, exothermic polymerization.[3][5][10]

  • Waste Disposal: Acrylonitrile waste is considered hazardous.[11] Dispose of all contaminated materials and solutions according to your institution's environmental health and safety guidelines, typically via incineration.[1][11]

Section 2: Frequently Asked Questions (FAQs)

Q1: Why is the complete removal of unreacted acrylonitrile so critical? Complete removal is non-negotiable for three primary reasons:

  • Toxicity: Acrylonitrile is a toxic and carcinogenic compound.[1][4] Any residual amount poses a significant health risk and can compromise the safety of the final product, especially in drug development.

  • Reaction Interference: The reactive nature of the vinyl group in acrylonitrile can interfere with subsequent synthetic steps, leading to unwanted side products and reduced yields.

  • Product Purity: For applications in materials science or drug development, achieving high purity is essential. Residual acrylonitrile is a critical impurity that must be removed to meet analytical specifications.

Q2: What are the primary methods for removing excess acrylonitrile from a reaction mixture? The most common and effective methods, often used in combination, are:

  • Liquid-Liquid Extraction: Utilizing the solubility of acrylonitrile in both water and organic solvents to partition it away from the product.[12]

  • Distillation (including Azeotropic): Leveraging acrylonitrile's low boiling point (77°C) to remove it under reduced pressure.[13][14] It also forms an azeotrope with water, which can aid in its removal at even lower temperatures.[15][16]

  • Chemical Quenching: Reacting the excess acrylonitrile with a scavenger molecule to convert it into a non-volatile, more easily separable compound.

  • Flash Column Chromatography: Adsorbing the desired product onto a stationary phase (like silica gel) while the less polar acrylonitrile is washed away.[17]

Q3: My reaction mixture turned cloudy and viscous. What happened? This strongly indicates that the unreacted acrylonitrile has polymerized.[18] Polymerization is an exothermic reaction that can be initiated by:

  • Depletion of Inhibitor: Commercial acrylonitrile contains an inhibitor (like MEHQ) which requires oxygen to be effective.[1][18] Long reaction times or inert atmospheres can deplete the inhibitor's efficacy.

  • Presence of Initiators: Contaminants like peroxides or exposure to UV light can initiate radical polymerization.[1]

  • Strong Bases/Acids: These can cause violent, runaway polymerization.[5] If you suspect polymerization, immediately cool the reaction vessel in an ice bath to slow the process.[18]

Q4: How can I confirm that all the acrylonitrile has been removed? Visual inspection is insufficient. You must use a sensitive analytical technique. The most common methods are Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS), which can detect acrylonitrile at parts-per-million (ppm) levels or lower.[19][20][21]

Section 3: Troubleshooting Guides

Problem: Residual Acrylonitrile Detected After Aqueous Workup

Scenario: You have performed a standard workup by diluting the reaction mixture with an organic solvent (e.g., ethyl acetate) and washing with water/brine. However, GC analysis of your organic layer still shows a significant acrylonitrile peak.

Causality Analysis: This issue typically arises from an unfavorable partition coefficient. While acrylonitrile is moderately soluble in water (~7.5 g/L), it is also highly soluble in many organic solvents.[3][13] A single wash is often insufficient to remove it to trace levels.

Troubleshooting Workflow:

Caption: Decision workflow for removing residual acrylonitrile post-extraction.

Problem: Product is Thermally Labile, Precluding Distillation

Scenario: Your N-cyanoethylated glycine ester is sensitive to heat and degrades even under vacuum distillation conditions.

Causality Analysis: Standard distillation is not a viable option. The primary removal strategy must shift to methods performed at or below room temperature. This involves enhancing extractive removal and considering chemical inactivation.

Troubleshooting Workflow:

  • Optimize Extraction: Perform an exhaustive liquid-liquid extraction as the primary purification step. Use a higher volume of wash water over more iterations (e.g., 6-8 washes).

  • Implement Chemical Quenching: After extraction, add a nucleophilic scavenger to the organic phase to react with the final traces of acrylonitrile.

    • Choice of Quencher: A thiol, such as dodecanethiol or glutathione, is an excellent choice. The resulting thioether adduct is non-volatile and can be easily separated by column chromatography.

    • Procedure: Add a slight excess (1.1-1.2 equivalents relative to the suspected residual AN) of the quencher, along with a catalytic amount of a non-nucleophilic base like DBU or DIPEA, and stir at room temperature for 2-4 hours.

  • Final Purification: Remove the scavenger adduct and any other impurities via flash column chromatography.

Section 4: Detailed Experimental Protocols

Protocol 4.1: Enhanced Liquid-Liquid Extraction

This protocol is designed for the initial bulk removal of acrylonitrile following the completion of the reaction.

  • Quench Reaction: Cool the reaction mixture to room temperature. If a strong base catalyst was used, neutralize it carefully with a dilute acid (e.g., 1M HCl) to a pH of ~7.

  • Dilute: Transfer the mixture to a separatory funnel and dilute with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane) at a 3:1 volume ratio to the initial reaction volume.

  • Perform Aqueous Washes:

    • Add a volume of deionized water equal to the organic layer volume.

    • Shake the funnel vigorously for 30-60 seconds, ensuring to vent frequently.

    • Allow the layers to separate and drain the aqueous (lower) layer.

    • Repeat this water wash an additional 3-4 times. The increased number of washes is more effective than a single wash of a larger volume for maximizing removal.

  • Brine Wash: Perform a final wash with a saturated NaCl solution (brine). This helps to break any emulsions and remove residual water from the organic layer.

  • Dry and Sample: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and take a small aliquot for analytical testing (e.g., GC-MS) to quantify the remaining acrylonitrile before proceeding.

Protocol 4.2: Azeotropic Distillation with Water

This method is effective for removing trace to moderate amounts of acrylonitrile from products that are stable to moderate heat. Acrylonitrile and water form a minimum-boiling azeotrope, allowing for distillation at a temperature below AN's boiling point of 77°C.[15][16]

  • Setup: Concentrate the organic layer from Protocol 4.1 on a rotary evaporator to remove the bulk solvent. To the flask containing the crude product, add a volume of water sufficient to create a slurry.

  • Apparatus: Assemble a simple distillation apparatus. For temperature-sensitive compounds, connect the apparatus to a vacuum source.

  • Distillation:

    • Begin heating the mixture gently with stirring.

    • Under atmospheric pressure, the water-acrylonitrile azeotrope will begin to distill at ~71°C. Under vacuum, this temperature will be significantly lower.

    • Collect the distillate until no more co-distills. The remaining material in the flask should be largely free of acrylonitrile.

  • Post-Distillation Workup: The product may need to be re-dissolved in an organic solvent and dried again to remove the added water.

  • Analysis: Confirm the absence of acrylonitrile in the product pot residue via GC or another suitable analytical method.

Protocol 4.3: Analytical Monitoring by GC-MS

This protocol provides a general framework for quantifying acrylonitrile removal.

  • Sample Preparation: Prepare a stock solution of your crude product in a suitable volatile solvent (e.g., dichloromethane) at a known concentration (e.g., 10 mg/mL).

  • Calibration Curve: Prepare a series of acrylonitrile standards in the same solvent at concentrations spanning your expected range (e.g., 100 ppm, 50 ppm, 10 ppm, 5 ppm, 1 ppm).

  • GC-MS Parameters (Example):

    • Instrument: Gas Chromatograph with a Mass Selective Detector.[19]

    • Column: A mid-polarity column (e.g., DB-5ms, 30m x 0.25mm x 0.25µm) is typically sufficient.

    • Injection: 1 µL, splitless mode.

    • Oven Program: 40°C hold for 2 min, ramp at 15°C/min to 250°C, hold for 2 min.

    • MS: Scan mode or Selected Ion Monitoring (SIM) mode targeting acrylonitrile's characteristic ions (e.g., m/z 53, 52) for higher sensitivity.

  • Analysis: Run the standards to generate a calibration curve. Then, run your prepared sample. Quantify the amount of acrylonitrile by comparing its peak area to the calibration curve.

Section 5: Data Summaries & Visualizations

Table 1: Relevant Physical Properties
CompoundMolecular Weight ( g/mol )Boiling Point (°C)Density (g/mL at 20°C)Water Solubility (g/L at 25°C)
Acrylonitrile 53.0677[14]0.806[14]74.5[13]
Water 18.021000.998N/A
Ethyl Acetate 88.1177.10.90283
Dichloromethane 84.9339.61.32613
Toluene 92.14110.60.8670.52
Diagram: General Removal & Purification Workflow

G reaction Completed Reaction Mixture (Product + Glycine Ester + Acrylonitrile) extraction Step 1: Liquid-Liquid Extraction (Bulk AN Removal) reaction->extraction analysis1 Step 2: Analytical Check (GC-MS) Is AN < 0.1%? extraction->analysis1 analysis1->extraction No, repeat washes concentration Step 3: Solvent Removal (Rotary Evaporation) analysis1->concentration Yes final_purification Step 4: Final Purification concentration->final_purification distillation Azeotropic Distillation (For thermal stability) final_purification->distillation chromatography Flash Chromatography (For thermal sensitivity) final_purification->chromatography analysis2 Step 5: Final Purity Analysis (GC-MS) Confirm AN is Non-Detectable distillation->analysis2 chromatography->analysis2 product Pure Product analysis2->product

Caption: Standard workflow for acrylonitrile removal and product purification.

References

  • Toxicological Profile for Acrylonitrile. Agency for Toxic Substances and Disease Registry (ATSDR). Available at: [Link]

  • OSHA Standard 1910.1045 App A - Substance Safety Data Sheet for Acrylonitrile. Occupational Safety and Health Administration. Available at: [Link]

  • Acrylonitrile - EPA OSC Response. United States Environmental Protection Agency. Available at: [Link]

  • Acrylonitrile Safety Data Sheet. Ineos. Available at: [Link]

  • Table 1, Properties of Acrylonitrile - 15th Report on Carcinogens. National Center for Biotechnology Information (NCBI). Available at: [Link]

  • Determination of Acrylonitrile: Accurate Analysis Methods. NANOLAB. Available at: [Link]

  • Acrylonitrile Hazard Summary. New Jersey Department of Health. Available at: [Link]

  • What is Acrylonitrile (AN)? Hazard Classification, Uses, Risks, and Storage Guidelines. ChemSafetyPRO. Available at: [Link]

  • Properties of Acrylonitrile. IGTPAN. Available at: [Link]

  • Acrylonitrile (2-propenenitrile). Australian Government Department of Climate Change, Energy, the Environment and Water. Available at: [Link]

  • Process for the separation of acrylonitrile and acetonitrile. Google Patents (US3309394A).
  • Solvent swing adsorption for the separation of acrylonitrile from process water. Pure. Available at: [Link]

  • Acrylonitrile Group Guideline for the Safe Handling and Distribution of Acrylonitrile. American Chemistry Council. Available at: [Link]

  • Process for purifying acrylonitrile from acetonitrile. Google Patents (US3301770A).
  • Acrylonitrile purification by extractive distillation. Google Patents (US4269667A).
  • Toxic Pollutant Identification: Acrylonitrile Manufacturing. U.S. Environmental Protection Agency. Available at: [Link]

  • Acrylonitrile - Designated Substance. University of Windsor. Available at: [Link]

  • 19.3 Acrylonitrile. NPTEL Archive. Available at: [Link]

  • Purification of acrylonitrile by extractive distillation. Google Patents (US2807573A).
  • Acrylonitrile by the Ammoxidation of Propane. Aspen Model Documentation. Available at: [Link]

  • Process for the purification of aqueous acrylonitrile process streams. European Patent Office (EP0957084A2). Available at: [Link]

  • Material Safety Data Sheet - Acrylonitrile. Cole-Parmer. Available at: [Link]

  • OSHA Standard 1910.1045 App D - Sampling and Analytical Methods for Acrylonitrile. Occupational Safety and Health Administration. Available at: [Link]

  • Analytic method of acrylonitrile material. Google Patents (CN102749389B).
  • Integrating acrylonitrile recovery with extractive distillation. ResearchGate. Available at: [Link]

  • Method 603: Acrolein and Acrylonitrile. U.S. Environmental Protection Agency. Available at: [Link]

  • Acrylonitrile - Wikipedia. Wikipedia. Available at: [Link]

  • Determination of acrylonitrile in workplace air using gas chromatography (GC-MS). Publisso. Available at: [Link]

  • Acrylonitrile by Propene Ammoxidation. ResearchGate. Available at: [Link]

  • Quench process of acrylonitrile. Google Patents (CN1413980A).
  • Adsorptive removal of acrylonitrile by commercial grade activated carbon. ScienceDirect. Available at: [Link]

  • Method of quenching gaseous acrylonitrile and hydrogen cyanide product stream. Google Patents (US6339169B1).
  • Method of quenching gaseous acrylonitrile and hydrogen cyanide product stream. WIPO Patentscope (WO/2000/018728). Available at: [Link]

  • Photochemical isomerization reactions of acrylonitrile. A mechanistic study. Royal Society of Chemistry Publishing. Available at: [Link]

  • Mechanisms of glycine formation from aminoacetonitrile in space. Royal Society of Chemistry Publishing. Available at: [Link]

  • Condensation of acrylonitrile and aryl acetonitrile: construction of α-amino-β-cyano cyclohexene skeletons. National Center for Biotechnology Information (PMC). Available at: [Link]

  • Process for removing unreacted monomers from polymerization slurries. Google Patents (US4218358A).
  • Indirect Ammoxidation of Glycerol into Acrylonitrile via the Intermediate Acrolein. RWTH Publications. Available at: [Link]

  • Hydrolysis of aminoacetonitrile in glycine via the glycinamide. ResearchGate. Available at: [Link]

  • Optimization of synthetic route to PNA-T-OH monomers. DergiPark. Available at: [Link]

  • Purification method of glycine. Google Patents (CN1022320C).
  • Quantitative Analysis of Glycine Oligomerization by Ion-Pair Chromatography. ACS Publications. Available at: [Link]

Sources

Troubleshooting

Troubleshooting low solubility of methyl (2-cyanoethyl)glycinate HCl in dichloromethane

Topic: Troubleshooting Solubility in Dichloromethane (DCM) Ticket ID: CHEM-SOLV-8821 Responder: Senior Application Scientist, Process Chemistry Division Executive Summary The Core Issue: Methyl (2-cyanoethyl)glycinate HC...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Solubility in Dichloromethane (DCM) Ticket ID: CHEM-SOLV-8821 Responder: Senior Application Scientist, Process Chemistry Division

Executive Summary

The Core Issue: Methyl (2-cyanoethyl)glycinate HCl is an amine hydrochloride salt . While the organic backbone (cyanoethyl-glycine methyl ester) is lipophilic, the hydrochloride counterion creates a crystal lattice with high lattice energy. Dichloromethane (DCM) is a non-polar to moderately polar aprotic solvent with a low dielectric constant (


), rendering it incapable of overcoming the lattice energy of the salt.

The Solution: You cannot dissolve the salt directly in pure DCM. You must either neutralize the salt (free-basing) to release the DCM-soluble amine or use a polar co-solvent .

Part 1: Diagnostic & Decision Matrix

Before proceeding with a protocol, determine your end goal using the decision tree below.

Workflow Decision Tree

SolubilityDecisionTree Start User Issue: Compound Insoluble in DCM Goal What is your primary goal? Start->Goal Reaction Perform Chemical Reaction (e.g., Acylation, Alkylation) Goal->Reaction Analysis Analytical Characterization (NMR, HPLC) Goal->Analysis Isolation Isolate Pure Material as Free Base Goal->Isolation InSitu Method A: In-Situ Neutralization Add 2.5 eq. DIPEA or TEA Reaction->InSitu SwitchSolvent Switch Solvent Use DMSO-d6, MeOD, or D2O Analysis->SwitchSolvent FreeBase Method B: Biphasic Extraction (DCM / Sat. NaHCO3) Isolation->FreeBase Precipitate Note: Base-HCl salt will precipitate. Active amine remains in solution. InSitu->Precipitate

Figure 1: Decision matrix for handling Methyl (2-cyanoethyl)glycinate HCl insolubility based on experimental intent.

Part 2: Technical FAQs & Troubleshooting

Q1: Why does this specific compound resist solubilization in DCM?

A: The insolubility is thermodynamic.

  • Lattice Energy: The ionic bond between the protonated secondary amine (

    
    ) and the chloride ion (
    
    
    
    ) creates a strong crystal lattice.
  • Solvation Energy: DCM is a poor solvator of ions.[1] It lacks the hydrogen-bond donating capability to stabilize the chloride anion and the high dielectric constant required to separate the ion pair.

  • Comparison: While the free base (Methyl (2-cyanoethyl)glycinate) is an oil or low-melting solid that is highly soluble in DCM, the HCl salt behaves like an inorganic salt (e.g., NaCl) in organic media.

Q2: I am running an acylation reaction (e.g., with an acid chloride). How do I proceed?

A: Use Method A: In-Situ Neutralization . You do not need a homogeneous starting solution. The reaction will drive the solubility.

  • Suspend the Methyl (2-cyanoethyl)glycinate HCl in DCM.

  • Add a tertiary amine base (Triethylamine [TEA] or Diisopropylethylamine [DIPEA]).

    • Stoichiometry: You need at least 1.0 equivalent to neutralize the HCl salt, plus equivalents for the acid generated by your specific reaction. Typically, 2.5 to 3.0 equivalents total is recommended.

  • Mechanism: The base deprotonates the ammonium salt. The free amine dissolves in DCM and reacts. The byproduct (TEA

    
    HCl) will often precipitate out of the DCM, which can be filtered off later.
    
Q3: I need the pure free base for a sensitive catalytic cycle. How do I isolate it?

A: Use Method B: Biphasic Extraction . Do not use strong bases (like NaOH) which might hydrolyze the methyl ester or the nitrile group. Mild inorganic bases are preferred.

Part 3: Detailed Protocols

Method B: Preparation of the Free Base (Biphasic Extraction)

Use this protocol to convert the HCl salt into the DCM-soluble oil.

Reagents:

  • Methyl (2-cyanoethyl)glycinate HCl

  • Dichloromethane (DCM)[1]

  • Saturated Aqueous Sodium Bicarbonate (

    
    )[1]
    
  • Magnesium Sulfate (

    
    ) or Sodium Sulfate (
    
    
    
    )

Step-by-Step Guide:

  • Dissolution (Aqueous Phase):

    • Dissolve the HCl salt in a minimal amount of distilled water. (The salt is highly water-soluble).[2][3]

  • Neutralization:

    • Slowly add saturated aqueous

      
       to the water solution while stirring.
      
    • Observation: You may see the solution turn cloudy or an oil separate as the pH rises (Target pH ~8-9).

  • Extraction:

    • Add an equal volume of DCM to the aqueous mixture.

    • Shake vigorously in a separatory funnel and allow phases to separate.

    • Collect the lower organic layer (DCM).

    • Repeat: Extract the aqueous layer 2 more times with fresh DCM to maximize yield.

  • Drying & Concentration:

    • Combine the DCM layers.

    • Wash with Brine (saturated NaCl) to remove trapped water.[1]

    • Dry over anhydrous

      
       for 15 minutes.
      
    • Filter and evaporate the solvent under reduced pressure (Rotavap).

  • Result:

    • You will obtain Methyl (2-cyanoethyl)glycinate (Free Base) as a colorless to pale yellow oil. This is fully soluble in DCM.

Visualizing the Extraction Workflow

ExtractionProtocol Step1 1. Dissolve HCl Salt in Water Step2 2. Add Sat. NaHCO3 (pH 8-9) Step1->Step2 Neutralize Step3 3. Extract with DCM (x3) Step2->Step3 Partition Step4 4. Dry Organic Layer (MgSO4) Step3->Step4 Isolate Step5 5. Evaporate Solvent Step4->Step5 Purify Result Pure Free Base (Soluble in DCM) Step5->Result

Figure 2: Workflow for converting the HCl salt to the DCM-soluble free amine.

Part 4: Solubility Data & Solvent Compatibility

The following table summarizes the solubility profile of the salt versus the free base to aid in solvent selection.

SolventMethyl (2-cyanoethyl)glycinate HCl Methyl (2-cyanoethyl)glycinate Free Base Application Note
DCM Insoluble Soluble Free base required for homogeneous solution.
Water SolubleSparingly SolubleSalt is ideal for aqueous storage.
Methanol SolubleSolubleGood co-solvent, but nucleophilic (avoid with acid chlorides).
DMSO SolubleSolubleGood for biological assays; difficult to remove.
Ethyl Acetate InsolubleSolubleAlternative extraction solvent.

References

  • PubChem. (n.d.).[4] Glycine methyl ester hydrochloride (Compound Summary).[2][3][5][6] National Library of Medicine. Retrieved from [Link]

  • ResearchGate. (2016).[7] How to obtain and isolate free amino acids methyl esters from their hydrochloride salts? Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

Advanced Characterization Guide: Methyl (2-cyanoethyl)glycinate Hydrochloride

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl (2-cyanoethyl)glycinate hydrochloride . It is structured to assist researchers in validating synthesis outcomes, specifically...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides an in-depth technical analysis of the 1H NMR spectrum for Methyl (2-cyanoethyl)glycinate hydrochloride . It is structured to assist researchers in validating synthesis outcomes, specifically distinguishing the target mono-alkylated product from common bis-alkylated impurities and starting materials.

Executive Summary & Strategic Context

Methyl (2-cyanoethyl)glycinate hydrochloride is a critical intermediate in the synthesis of heterocycles and peptidomimetics. It is typically synthesized via the Michael addition of glycine methyl ester to acrylonitrile.

The primary analytical challenge lies in the selectivity of the Michael addition . The reaction often produces a mixture of:

  • Target: Mono-N-alkylated product.

  • Impurity A: Unreacted Glycine methyl ester (Starting Material).

  • Impurity B: Bis-N,N-(2-cyanoethyl)glycinate (Over-alkylation).

This guide provides a comparative NMR framework to definitively identify the target salt and quantify these specific impurities.

Structural Analysis & Theoretical Assignment

The hydrochloride salt form introduces a cationic ammonium center (


), which significantly deshields adjacent protons compared to the free base.

Target Structure:



Predicted Signal Logic (Solvent: DMSO-d )
  • Ammonium Protons (

    
    ):  The acidic protons on nitrogen will appear as a broad signal downfield (9.0–10.0 ppm). Note: These are often invisible in D
    
    
    
    O due to deuterium exchange.
  • Glycine Methylene (

    
    ):  A singlet integrating to 2H. In the HCl salt, this shifts downfield (~4.1 ppm) compared to the free base (~3.4 ppm) due to the positive charge on nitrogen.
    
  • Cyanoethyl Chain (

    
    ): 
    
    • 
      -Protons (
      
      
      
      ):
      Triplet, deshielded by the ammonium center (~3.3 ppm).
    • 
      -Protons (
      
      
      
      ):
      Triplet, deshielded by the nitrile group (~2.9 ppm).
  • Methoxy Group (

    
    ):  A sharp singlet integrating to 3H (~3.7 ppm).
    

Comparative Analysis: Target vs. Alternatives

The following table contrasts the target molecule with its most common "alternatives" (impurities) encountered during synthesis.

Table 1: Comparative Chemical Shift Fingerprint (DMSO-d )
FeatureTarget: Mono-Cyanoethyl Impurity: Bis-Cyanoethyl Impurity: Glycine Methyl Ester
Structure Secondary Amine SaltTertiary Amine (Free Base)Primary Amine Salt

Signal
Broad s, ~9.5 ppm (2H) None Broad s, ~8.5 ppm (3H)
Glycine

Singlet, ~4.10 ppm (2H)Singlet, ~3.60 ppm (2H)Singlet, ~3.80 ppm (2H)

(Ethyl)
Triplet, ~3.35 ppm (2H)Triplet, ~2.85 ppm (4H )Absent

(Ethyl)
Triplet, ~2.95 ppm (2H)Triplet, ~2.60 ppm (4H )Absent
Integral Ratio Glycine(2) : Ethyl(2) = 1:1 Glycine(2) : Ethyl(4) = 1:2 N/A

Critical Diagnostic: To confirm purity, integrate the Glycine singlet (


) against the Cyanoethyl triplets. A 1:1 ratio  confirms the Mono-product. A 1:2 ratio  indicates the Bis-impurity.

Experimental Protocol

To ensure reproducibility and spectral integrity, follow this standardized workflow.

Step 1: Sample Preparation
  • Solvent Selection: Use DMSO-d

    
      (99.9% D) rather than D
    
    
    
    O.
    • Reasoning: D

      
      O causes rapid exchange of the ammonium (
      
      
      
      ) protons, causing them to disappear. DMSO-d
      
      
      preserves these signals, allowing you to verify the salt formation and protonation state.
  • Concentration: Dissolve 10–15 mg of the solid hydrochloride salt in 0.6 mL of solvent.

    • Reasoning: High concentrations can cause viscosity broadening; low concentrations reduce signal-to-noise ratio for minor impurities.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: Standard 1H ZG (Zero-Go).

  • Relaxation Delay (D1): Set to 5.0 seconds .

    • Reasoning: The quaternary carbons and ammonium protons have longer T1 relaxation times. A short D1 will result in poor integration accuracy, making the "Mono vs. Bis" ratio calculation unreliable.

  • Scans (NS): 16 or 32 scans are sufficient for >95% purity. Increase to 64 scans if detecting <1% impurities.

Step 3: Processing
  • Referencing: Calibrate the residual DMSO pentet to 2.50 ppm .

  • Integration: Manually integrate the Methoxy singlet (3H) as the internal standard.

Synthesis & Impurity Pathway Visualization

The following diagram illustrates the origin of the analyzed species, helping researchers pinpoint where the synthesis might have deviated.

G SM Glycine Methyl Ester (Starting Material) Target Target: Mono-Cyanoethyl (Secondary Amine) SM->Target + 1 eq. Acrylonitrile (Michael Addition) ACN Acrylonitrile Bis Impurity: Bis-Cyanoethyl (Tertiary Amine) Target->Bis + Excess Acrylonitrile (Over-alkylation) HCl HCl Salt Formation Target->HCl + HCl/Dioxane HCl->Target Final Product (Stable Solid)

Caption: Reaction pathway showing the sequential Michael addition. Control of stoichiometry is vital to prevent the "Bis" impurity (Red).

Troubleshooting & Validation Checks

Issue: "I see a multiplet at 6.0 - 6.4 ppm."

  • Diagnosis: Residual Acrylonitrile.

  • Action: Acrylonitrile has distinct vinyl protons in this region. The sample requires further drying or recrystallization (e.g., MeOH/Et2O).

Issue: "The glycine peak is split or broadened."

  • Diagnosis: Incomplete salt formation or presence of free base.

  • Action: Ensure the sample is fully protonated. The free base amine undergoes slow inversion/exchange, broadening the signal. The HCl salt should yield sharp signals in DMSO.

Issue: "Integral of the triplet at 2.9 ppm is too high."

  • Diagnosis: Presence of Bis-cyanoethyl impurity.

  • Action: Recrystallize. The Bis-impurity is less polar and often remains in the organic filtrate during workup, while the Mono-HCl salt precipitates.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 122755, Glycine methyl ester hydrochloride. Retrieved February 13, 2026 from [Link]

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. J. Org. Chem. 1997, 62, 21, 7512–7515.
  • Royal Society of Chemistry.ChemSpider: Methyl (2-cyanoethyl)glycinate data.
Comparative

Comparing reactivity of methyl (2-cyanoethyl)glycinate vs ethyl (2-cyanoethyl)glycinate

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and purity. Glycine der...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, synthetic chemists, and professionals in drug development, the selection of starting materials and intermediates is a critical decision that influences reaction efficiency, yield, and purity. Glycine derivatives, in particular, serve as fundamental building blocks in the synthesis of a vast array of complex molecules, including peptides and pharmaceuticals.[1] This guide provides an in-depth, objective comparison of the chemical reactivity of two closely related glycine esters: methyl (2-cyanoethyl)glycinate and ethyl (2-cyanoethyl)glycinate .

This analysis moves beyond a simple catalog of properties to explore the underlying principles governing their reactivity. By understanding the subtle yet significant differences imparted by the methyl versus the ethyl ester group, researchers can make more informed decisions in experimental design, optimizing reaction pathways and avoiding potential pitfalls.

Foundational Principles: Steric and Electronic Effects

The reactivity differences between methyl and ethyl (2-cyanoethyl)glycinate are primarily dictated by two fundamental concepts: steric hindrance and the inductive effect. While both molecules share the same core N-(2-cyanoethyl)glycine structure, the identity of the ester alkyl group introduces distinct electronic and spatial environments around the reactive carbonyl center.

  • Inductive Effect: Alkyl groups are known to be weakly electron-donating (+I effect).[2] An ethyl group is slightly more electron-donating than a methyl group. This effect pushes electron density towards the carbonyl carbon, marginally decreasing its electrophilicity (i.e., its partial positive charge). In theory, this would make the carbonyl carbon of the ethyl ester slightly less susceptible to nucleophilic attack compared to the methyl ester.[3]

  • Steric Hindrance: This is arguably the more dominant factor in comparing these two molecules. The ethyl group is physically larger and bulkier than the methyl group. This increased steric bulk impedes the approach of a nucleophile to the carbonyl carbon, slowing down reactions that depend on this attack.[4][5][6]

These two competing effects are central to understanding the relative reaction rates in various chemical transformations.

Figure 1: Key differentiating factors affecting carbonyl reactivity.

Comparative Reactivity in Key Transformations

We will now examine the expected reactivity of these two esters in common synthetic transformations. The analysis is grounded in established reaction mechanisms, with a focus on how steric and electronic differences influence reaction outcomes.

Ester Hydrolysis (Saponification)

Ester hydrolysis, the cleavage of the ester bond to form a carboxylic acid and an alcohol, can be catalyzed by either acid or base. Base-catalyzed hydrolysis, or saponification, is generally preferred for its irreversibility, which drives the reaction to completion.[7][8]

Mechanism (Base-Catalyzed): The reaction proceeds via a nucleophilic acyl substitution mechanism. A hydroxide ion (OH⁻) attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide (methoxide or ethoxide) as the leaving group to yield the carboxylic acid, which is immediately deprotonated by the alkoxide to form the carboxylate salt.[7][9]

Reactivity Comparison: The rate-determining step is the initial nucleophilic attack on the carbonyl carbon. Due to the smaller size of the methyl group, methyl (2-cyanoethyl)glycinate is expected to undergo hydrolysis at a significantly faster rate than its ethyl counterpart. The greater steric hindrance of the ethyl group shields the carbonyl carbon, making it less accessible to the incoming hydroxide nucleophile.[4][5][10] While the ethyl group's stronger inductive effect slightly deactivates the carbonyl, this electronic effect is generally outweighed by the more pronounced steric effect in saponification reactions. Studies on similar simple esters have consistently shown that methyl esters hydrolyze faster than ethyl esters.[11][12]

FeatureMethyl (2-cyanoethyl)glycinateEthyl (2-cyanoethyl)glycinateRationale
Relative Rate of Hydrolysis FasterSlowerLess steric hindrance allows for easier nucleophilic attack.[4][6]
Steric Hindrance at C=O LowerHigherThe methyl group is smaller than the ethyl group.
Electrophilicity of C=O Slightly HigherSlightly LowerThe ethyl group has a stronger +I (electron-donating) effect.[2]

Table 1: Comparison of factors influencing base-catalyzed hydrolysis.

Hydrolysis_Workflow cluster_setup Reaction Setup cluster_workup Workup & Analysis ester Ester Substrate (Methyl or Ethyl variant) reflux Heat under Reflux (e.g., 60°C) ester->reflux solvent Solvent (e.g., THF/Water) solvent->reflux base Aqueous Base (e.g., 1M NaOH) base->reflux quench Cool & Acidify (e.g., 1M HCl to pH ~2) reflux->quench extract Extract with Organic Solvent (e.g., Ethyl Acetate) quench->extract analyze Analyze via TLC/HPLC (Monitor disappearance of starting material) extract->analyze

Sources

Validation

Technical Comparison: Elemental Analysis Standards for C6H10N2O2·HCl

Topic: Elemental Analysis Standards for C6H10N2O2·HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals Executive Summary: The Stoichiometric Challenge In drug devel...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Elemental Analysis Standards for C6H10N2O2·HCl Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary: The Stoichiometric Challenge

In drug development, the precise characterization of hydrochloride salts is a critical quality attribute. For the compound C6H10N2O2·HCl (Molecular Weight: 178.62 g/mol )—likely corresponding to Ectoine Hydrochloride or a specific piperazine/imidazole intermediate—validating the salt stoichiometry requires more than standard combustion analysis.

The presence of the hydrochloride counterion introduces a "volatile halide" interference that can bias Carbon and Nitrogen detection in standard CHN analyzers. This guide compares the efficacy of Certified Reference Materials (CRMs) versus Matrix-Matched Working Standards to ensure your elemental data meets the rigorous


 acceptance criteria required for pharmaceutical release.
Theoretical Framework & Target Values

Before selecting a standard, the target analyte's theoretical composition must be established to determine the dynamic range required for the analyzer.

Compound: C6H10N2O2 · HCl


C6H11ClN2O2 
ElementAtomic MassCountTotal MassTheoretical % (w/w)
Carbon (C) 12.011672.06640.35%
Hydrogen (H) 1.0081111.0886.21%
Nitrogen (N) 14.007228.01415.68%
Oxygen (O) 15.999231.99817.91%
Chlorine (Cl) 35.450135.45019.85%
Total 178.616 100.00%
Comparative Analysis of Reference Standards

To validate the combustion of an HCl salt, you must choose a standard that either mimics the combustion kinetics of the salt or provides absolute traceability.

Option A: The "Gold Standard" (NIST 141d Acetanilide)
  • Type: Primary Certified Reference Material (CRM).

  • Composition: C8H9NO (C: 71.09%, H: 6.71%, N: 10.36%).

  • Pros: Highest purity; globally accepted for instrument calibration (K-factor).

  • Cons: Lacks Chlorine. It cannot validate the efficiency of the halogen trap (Silver wool/WO3). If your trap is saturated, Acetanilide will pass, but your C6H10N2O2·HCl sample will fail (likely high N due to Cl2 interference).

Option B: The "Matrix-Match" (S-Benzylthiuronium Chloride)
  • Type: Secondary Working Standard.

  • Composition: C8H11ClN2S (C: 47.40%, H: 5.47%, N: 13.82%, Cl: 17.48%, S: 15.82%).[1]

  • Pros: Contains Cl, N, and S .[1][2][3] It challenges the combustion tube's capacity to remove halogens and sulfur simultaneously. The %Cl (17.48%) is chemically similar to the target (19.85%).

  • Cons: Hygroscopic; requires careful handling. Sulfur content may require a specific WO3 catalyst configuration.

Option C: The "Structural Analog" (p-Chloroacetanilide)
  • Type: High-Purity Reagent / Secondary Standard.

  • Composition: C8H8ClNO (C: 56.65%, H: 4.75%, N: 8.26%, Cl: 20.90%).

  • Pros: Excellent stability; non-hygroscopic.[1] The 20.90% Cl content is an almost perfect bracket for the target's 19.85% Cl.

  • Cons: Lower Nitrogen content (8.26%) compared to the target (15.68%).

Comparative Data Table: Recovery & Precision
FeatureAcetanilide (NIST) S-Benzylthiuronium Cl p-Chloroacetanilide
Role K-Factor CalibrationSystem Suitability (Cl/S)Validation of Cl Trap
Cl Match None (0%)Good (17.5%)Excellent (20.9%)
N Match Moderate (10.4%)Good (13.8%)Low (8.3%)
Stability HighLow (Hygroscopic)High
Rec. Use for Daily Calibration Use for Method Validation Use for Routine QC
Experimental Protocols
Protocol A: CHN Combustion of HCl Salts

Objective: Prevent Chlorine interference (formation of volatile metal chlorides or Cl2 gas co-eluting with N2).

  • Preparation:

    • Dry C6H10N2O2·HCl at 105°C for 2 hours (or per TGA data) to remove surface moisture.

    • Weigh 1.5–2.5 mg into a Tin (Sn) capsule .

  • Additives (Critical):

    • Add 5–10 mg of Tungsten Trioxide (WO3) powder to the capsule.

    • Mechanism:[4] WO3 acts as a combustion aid and prevents the formation of volatile alkali chlorides, though for an HCl salt, its primary role is ensuring complete oxidation.

  • Instrument Setup:

    • Ensure the Reduction Tube contains Silver Wool (heated to 600–850°C depending on analyzer) to trap Cl2 gas.

    • Self-Validation: Run p-Chloroacetanilide as a check standard. If N% is high (> theoretical), the Silver wool is saturated.

  • Analysis:

    • Combustion Temp: 980°C (minimum) to break the HCl lattice.

    • Carrier Gas: Helium or Argon.

Protocol B: Potentiometric Titration for Chloride

Objective: Direct quantification of the counterion to confirm Mono-HCl stoichiometry (Target: 19.85%).

  • Dissolution: Dissolve 30 mg of C6H10N2O2·HCl in 50 mL deionized water.

  • Acidification: Add 1 mL of 1M HNO3.

  • Titrant: 0.01 N Silver Nitrate (AgNO3).

  • Electrode: Silver/Silver Chloride (Ag/AgCl) combination electrode.

  • Calculation:

    
    
    Where 
    
    
    
    is volume in mL,
    
    
    is normality,
    
    
    is sample weight in mg.
Decision Logic & Workflow

The following diagram illustrates the decision process for selecting the appropriate standard and troubleshooting common failure modes in HCl salt analysis.

EA_Workflow Start Start: C6H10N2O2·HCl Analysis Calibrate Calibrate Analyzer (NIST Acetanilide) Start->Calibrate Check_Cl System Suitability Check (Contains Cl?) Calibrate->Check_Cl Run_pChloro Run p-Chloroacetanilide (Target Cl: 20.9%) Check_Cl->Run_pChloro Yes (Required) Run_Sample Run C6H10N2O2·HCl Sample Run_pChloro->Run_Sample Recovery > 99.5% Eval_N Evaluate Nitrogen Data Run_Sample->Eval_N Pass Pass: Within ±0.4% Eval_N->Pass 15.3% - 16.1% Fail_HighN Fail: High N% (>16.0%) Eval_N->Fail_HighN > 16.2% Fail_LowC Fail: Low C% (<39.9%) Eval_N->Fail_LowC Carbon Error Action_Trap Action: Replace Ag Wool (Cl2 breakthrough) Fail_HighN->Action_Trap Action_Temp Action: Increase Temp / Add WO3 (Incomplete Combustion) Fail_LowC->Action_Temp Action_Trap->Run_pChloro Action_Temp->Run_Sample

Figure 1: Analytical workflow for validating HCl salts, highlighting the critical role of Cl-containing check standards.

References
  • NIST Standard Reference Materials . Certificate of Analysis - SRM 141d Acetanilide. National Institute of Standards and Technology. [Link]

  • Association of Official Analytical Chemists (AOAC) . (1978).[5] Gas-Liquid Chromatographic Determination of p-Chloroacetanilide. Journal of AOAC International. [Link]

  • Agilent Technologies . (2011). Using a Chlorine Filter for Accurate-Mass Data Analysis. [Link]

Sources

Comparative

A Comparative Guide to N-Terminal Protection of Glycine in Peptide Synthesis: An Evaluation of Cyanoethyl as a Niche Alternative

For Researchers, Scientists, and Drug Development Professionals Introduction: The Unique Case of Glycine in Peptide Synthesis In the intricate discipline of peptide synthesis, the strategic selection of protecting groups...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Unique Case of Glycine in Peptide Synthesis

In the intricate discipline of peptide synthesis, the strategic selection of protecting groups is a critical determinant of success, directly influencing yield, purity, and the feasibility of synthesizing complex sequences. Glycine, the simplest amino acid, presents a unique set of challenges and considerations. Lacking a chiral alpha-carbon, it is not susceptible to racemization itself, yet its conformational flexibility can impact the stereochemical integrity of adjacent amino acids. Furthermore, its small size can sometimes lead to undesirable side reactions, such as diketopiperazine formation, particularly when it is the C-terminal residue or part of a dipeptide at the N-terminus of a growing chain on a solid support.

The choice of the N-terminal protecting group for glycine is therefore a crucial decision. While the widely adopted Fmoc (9-fluorenylmethyloxycarbonyl) and Boc (tert-butoxycarbonyl) strategies, along with the classical Cbz (carboxybenzyl) group, are the workhorses of peptide chemistry, the exploration of alternative protecting groups remains a pertinent area of research for addressing specific synthetic challenges. This guide provides a comprehensive comparison of these standard protecting groups for glycine and introduces the concept of N-cyanoethyl protection as a potential, albeit less common, alternative leveraging a base-labile β-elimination mechanism.

The Established Leaders: A Comparative Analysis of Fmoc, Boc, and Cbz for Glycine

The selection of an N-terminal protecting group dictates the entire synthetic strategy, including the choice of solid support, side-chain protecting groups, and cleavage conditions. The primary distinction lies in their lability and the orthogonality of their deprotection chemistries.[1][2]

FeatureFmoc (9-Fluorenylmethyloxycarbonyl)Boc (tert-Butoxycarbonyl)Cbz (Carboxybenzyl)
Chemical Nature Fluorenyl-based carbamatetert-Butyl carbamateBenzyl carbamate
Cleavage Condition Mild base (e.g., 20% piperidine in DMF)[3]Strong acid (e.g., trifluoroacetic acid - TFA)[4]Catalytic hydrogenolysis (e.g., H₂/Pd) or strong acids[5]
Orthogonality Orthogonal to acid-labile side-chain protecting groups (e.g., tBu, Trt)[2]Orthogonal to base-labile (e.g., Fmoc) and hydrogenolysis-labile (e.g., Cbz) groups[5]Orthogonal to both acid- and base-labile groups[5]
Primary Application Solid-Phase Peptide Synthesis (SPPS)Solid-Phase and Solution-Phase SynthesisPrimarily Solution-Phase Synthesis
Key Advantages for Glycine - Mild deprotection preserves acid-sensitive side chains.- Real-time monitoring of deprotection via UV absorbance of the dibenzofulvene byproduct.- Repetitive acid treatment can help disrupt peptide aggregation.[5]- Generally more cost-effective.[5]- High stability to both acidic and basic conditions, useful in complex fragment condensations.
Potential Disadvantages - Piperidine is basic and can catalyze side reactions like diketopiperazine formation, especially with N-terminal dipeptides containing glycine.- The Fmoc group is bulky.- Repetitive exposure to strong acid can degrade sensitive residues.- No straightforward real-time monitoring of deprotection.- Hydrogenolysis is incompatible with sulfur-containing amino acids and not suitable for standard solid-phase synthesis.
Causality Behind Experimental Choices:
  • Fmoc-Gly-OH in SPPS: The use of Fmoc-Gly-OH is the modern standard for SPPS due to the mild, iterative deprotection conditions that are compatible with a wide array of acid-labile side-chain protecting groups.[6] This orthogonality is the cornerstone of the Fmoc/tBu strategy.[2] However, the basicity of piperidine requires careful consideration, especially in sequences prone to diketopiperazine formation (e.g., Gly-Pro sequences).

  • Boc-Gly-OH in SPPS: The Boc strategy, while older, remains highly relevant, particularly for the synthesis of long and hydrophobic peptides where aggregation is a concern. The repetitive acidolytic deprotection generates a protonated N-terminus, which can disrupt inter-chain hydrogen bonding.[5] The choice of Boc-Gly-OH is often dictated by the overall Boc/Bzl (benzyl) protection strategy for the peptide.

  • Cbz-Gly-OH in Solution-Phase Synthesis: Cbz-Gly-OH is a classic choice for solution-phase synthesis, especially for the preparation of peptide fragments that will be subsequently coupled. Its stability to both mild acid and base allows for the selective removal of other protecting groups without affecting the Cbz-protected N-terminus.[5]

The Concept of N-Cyanoethyl Protection: A Niche Alternative

While the aforementioned protecting groups are dominant, the exploration of other base-labile groups that offer different deprotection mechanisms is of academic and practical interest. The N-(2-cyanoethyl) group is one such example. Though its application in peptide synthesis is not widespread, its deprotection via a β-elimination mechanism presents some theoretical advantages.

Mechanism of Protection and Deprotection

The cyanoethyl group is introduced to the nitrogen of glycine via a Michael addition of the amino group to acrylonitrile.[7] This reaction is typically base-catalyzed.

The deprotection is achieved by treatment with a non-nucleophilic base, which abstracts the proton on the α-carbon to the nitrile group, initiating a β-elimination reaction to release the free amine and acrylonitrile.[8]

G cluster_protection Protection cluster_deprotection Deprotection (β-Elimination) Glycine H₂N-CH₂-COOH N_CE_Gly NC-CH₂-CH₂-NH-CH₂-COOH Glycine->N_CE_Gly Acrylonitrile, Base Acrylonitrile CH₂=CH-CN Protected_Peptide NC-CH₂-CH₂-NH-CH₂-CO-Peptide Free_Amine H₂N-CH₂-CO-Peptide Protected_Peptide->Free_Amine Base (e.g., DBU)

Caption: Protection and Deprotection of Glycine using the Cyanoethyl Group.

Potential Advantages of Cyanoethyl Protection for Glycine:
  • Orthogonality: Being base-labile, the cyanoethyl group is orthogonal to acid-labile (e.g., Boc, tBu, Trt) and hydrogenolysis-labile (e.g., Cbz) protecting groups. This places it in the same orthogonal set as Fmoc.

  • Alternative Deprotection Conditions: While both Fmoc and cyanoethyl are base-labile, the specific conditions for their removal may differ. Deprotection of the cyanoethyl group can often be achieved with non-nucleophilic bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene). This could potentially offer an alternative to piperidine, which might be advantageous in specific contexts where piperidine-mediated side reactions are a concern.

  • Reduced Steric Hindrance: The cyanoethyl group is significantly smaller than the Fmoc group, which could potentially improve coupling efficiency in sterically hindered sequences.

Current Limitations and Lack of Experimental Data:

Despite these theoretical advantages, the use of N-cyanoethyl-glycine in mainstream peptide synthesis is not well-documented in peer-reviewed literature. A thorough search reveals a lack of comparative studies that provide experimental data on:

  • Coupling efficiency: There is no readily available data comparing the coupling efficiency of N-cyanoethyl-glycine with Fmoc-Gly-OH or Boc-Gly-OH.

  • Racemization of adjacent residues: While glycine itself cannot racemize, the conditions for cyanoethyl deprotection have not been extensively studied for their potential to cause epimerization of the preceding amino acid in the peptide chain.

  • Side reactions: The formation of acrylonitrile as a byproduct during deprotection could potentially lead to side reactions with nucleophilic side chains (e.g., cysteine, lysine) if not effectively scavenged.

The commercial availability of N-(2-cyanoethyl)glycine suggests its use in specific, niche applications, likely in organic synthesis rather than routine solid-phase peptide synthesis.[7]

Experimental Protocols

While specific, validated protocols for the use of N-cyanoethyl-glycine in SPPS are scarce in the literature, the following are generalized procedures based on the known chemistry of the protecting group and standard peptide synthesis techniques.

Protocol 1: Synthesis of N-(2-Cyanoethyl)glycine

This protocol is based on the Michael addition of glycine to acrylonitrile.

  • Dissolve glycine in an aqueous solution of a suitable base (e.g., sodium carbonate).

  • Cool the solution in an ice bath.

  • Add acrylonitrile dropwise with vigorous stirring.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Acidify the reaction mixture with a mineral acid (e.g., HCl) to precipitate the product.

  • Filter, wash with cold water, and dry the N-(2-cyanoethyl)glycine product.

  • Characterize the product by NMR and mass spectrometry.

Protocol 2: A Theoretical Workflow for SPPS using N-Cyanoethyl-Glycine

This hypothetical workflow illustrates how N-cyanoethyl-glycine could be incorporated into an Fmoc-based SPPS strategy, leveraging its orthogonal base-lability.

SPPS_Workflow start Start with Resin-AA(PG)-OH deprotect_fmoc Fmoc Deprotection (20% Piperidine/DMF) start->deprotect_fmoc wash1 Wash (DMF) deprotect_fmoc->wash1 couple_ce_gly Couple N-CE-Gly-OH (e.g., HBTU/DIPEA in DMF) wash1->couple_ce_gly wash2 Wash (DMF) couple_ce_gly->wash2 deprotect_ce Cyanoethyl Deprotection (e.g., 1% DBU in DMF) wash2->deprotect_ce wash3 Wash (DMF) deprotect_ce->wash3 couple_next_fmoc_aa Couple Next Fmoc-AA-OH wash3->couple_next_fmoc_aa wash4 Wash (DMF) couple_next_fmoc_aa->wash4 repeat Repeat Cycle wash4->repeat cleavage Final Cleavage and Side-Chain Deprotection (e.g., TFA cocktail) wash4->cleavage After final AA repeat->deprotect_fmoc for subsequent Fmoc-AAs

Caption: Theoretical SPPS workflow incorporating N-cyanoethyl-glycine.

Conclusion and Future Perspectives

The choice of N-terminal protection for glycine in peptide synthesis is a critical decision that hinges on the overall synthetic strategy.

  • Fmoc-Gly-OH remains the gold standard for modern SPPS, offering mild deprotection conditions that are orthogonal to acid-labile side-chain protection.

  • Boc-Gly-OH is a robust and cost-effective option, particularly advantageous for long or aggregation-prone sequences.

  • Cbz-Gly-OH is primarily reserved for solution-phase synthesis and fragment condensation strategies where its high stability is a key asset.

The N-cyanoethyl protecting group, while intriguing due to its base-lability and β-elimination deprotection mechanism, remains a niche and largely unexplored option for the N-terminal protection of glycine in peptide synthesis. The lack of comprehensive experimental data comparing its performance to the established protecting groups is a significant limitation. While it presents theoretical advantages such as smaller size and alternative deprotection conditions, its practical utility and potential for side reactions with the acrylonitrile byproduct require thorough investigation.

For researchers and drug development professionals, the judicious selection from the well-established Fmoc, Boc, and Cbz protecting groups for glycine will, in most cases, provide a reliable and validated path to the target peptide. The exploration of alternatives like N-cyanoethyl protection represents an opportunity for future research to potentially address specific, challenging synthetic problems, but it is not currently a recommended strategy for routine peptide synthesis without substantial further validation.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding the Synthesis of N-(2-Cyanoethyl)glycine for Industrial Applications. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2002). Amino Acid-Protecting Groups. Chemical Reviews, 102(8), 2817-2872.
  • Aapptec. (n.d.). Amino Acid Sidechain Deprotection. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amine Protection / Deprotection. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amino Protecting Groups Stability. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • Kent, S. B., & Alewood, P. F. (2020). N‐ to C‐Peptide Synthesis, Arguably the Future for Sustainable Production. Peptide Science, 112(5), e24179.
  • Aapptec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

  • Albericio, F., & Carpino, L. A. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers, 55(2), 143-155.
  • PubChem. (n.d.). N-(2-cyanoethyl)glycine. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Reddit. (2024, February 27). Advice on N-boc deprotection in the presence of acid sensitive groups. r/Chempros. Retrieved from [Link]

  • Frontiers. (2021). Application of Amino Acids in the Structural Modification of Natural Products: A Review. Frontiers in Pharmacology, 12, 706979.
  • ResearchGate. (2018). Racemization of Cys during synthesis of the model peptide, H-Gly-Cys-Phe-NH2, as a function of the Cys protecting group. Retrieved from [Link]

  • Deming, T. J., & Nowick, J. S. (2008). A Versatile Set of Orthogonal Protecting Groups for the Preparation of Highly Branched Oligosaccharides. Journal of the American Chemical Society, 130(42), 13936–13937.
  • El-Faham, A., & Albericio, F. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of Peptide Science, 18(5), 323-330.
  • Williams, D. R., & Fromhold, M. G. (2001). New Tricks in Amino Acid Synthesis: Applications to Complex Natural Products. Accounts of Chemical Research, 34(1), 48-58.
  • Chemistry LibreTexts. (2021, July 31). 23.13: Protection of Amino Groups in Synthesis. Retrieved from [Link]

  • Hudson, D. (2008). A Convenient Route to N-[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis-N-Boc Nucleobase Protecting Group Strategy. The Journal of Organic Chemistry, 73(6), 2279–2285.
  • Master Organic Chemistry. (2018, June 7). Protecting Groups for Amines: Carbamates. Retrieved from [Link]

  • Google Patents. (n.d.). Deprotection of synthetic oligonucleotides using acrylonitrile scavenger.
  • Google Patents. (n.d.). CN104211619A - Synthetic method for N-(2-Fmoc-aminoethyl)glycine methyl ester hydrochloride.
  • ResearchGate. (2021). Copper-catalyzed asymmetric C(sp3)-H cyanoalkylation of glycine derivatives and peptides. Retrieved from [Link]

  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • Organic Chemistry Portal. (n.d.). Cbz-Protected Amino Groups. Retrieved from [Link]

  • Fauchère, J. L., & Thurieau, C. (1992). Synthesis of analogs and oligomers of N-(2-aminoethyl)glycine and their gastrointestinal absorption in the rat. International Journal of Peptide and Protein Research, 40(1), 49-55.
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  • Miller, M. J., & St. Denis, J. D. (2024). A Method for Rigorously Selective Capture and Simultaneous Fluorescent Labeling of N‑Terminal Glycine Peptides. Journal of the American Chemical Society, 146(5), 3217–3222.
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